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  • Product: Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine
  • CAS: 1339632-13-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine

[1][2] Executive Summary This technical guide details the synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine , a secondary amine building block frequently utilized in medicinal chemistry for the construction of GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine , a secondary amine building block frequently utilized in medicinal chemistry for the construction of GPCR ligands and kinase inhibitors.[1][2]

The synthesis centers on a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB).[1] This route is selected for its high chemoselectivity, mild conditions, and operational simplicity, avoiding the over-alkylation issues common with direct alkylation.[1] An alternative Amide Reduction route is provided for scenarios requiring non-chromatographic purification on a larger scale.[1]

Retrosynthetic Analysis & Strategy

The target molecule is a secondary amine connecting a lipophilic pentyl chain to a polar tetrahydropyran ring via a methylene bridge.

Strategic Disconnections[1][2]
  • Path A (Preferred): Reductive amination between tetrahydro-2H-pyran-4-carbaldehyde and n-pentylamine.[1][2] This is preferred because the pyran-aldehyde is stable and less prone to polymerization than the alternative aliphatic aldehyde.[1]

  • Path B (Inverse): Reductive amination between (tetrahydro-2H-pyran-4-yl)methylamine and pentanal.[1][2]

  • Path C (Amide Reduction): Coupling of tetrahydro-2H-pyran-4-carboxylic acid with n-pentylamine followed by reduction.[1][2]

Visualization: Retrosynthetic Logic

Retrosynthesis Target Target Molecule Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine Disconnect C-N Disconnection Target->Disconnect Aldehyde Tetrahydro-pyran-4-carbaldehyde (Electrophile) Disconnect->Aldehyde Path A (Reductive Amination) Amine n-Pentylamine (Nucleophile) Disconnect->Amine Path A Amide Intermediate Amide Disconnect->Amide Path C (Reduction) Acid Tetrahydro-pyran-4-carboxylic acid Amide->Amine Coupling Amide->Acid Coupling

Figure 1: Retrosynthetic analysis showing the primary reductive amination pathway (Path A) and the alternative amide reduction pathway (Path C).

Primary Protocol: Direct Reductive Amination[1][2][3][4]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][3] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (cyanide-free) and allows for a "one-pot" procedure where the aldehyde and amine are mixed directly with the reducing agent.[1][2]
Mechanistic Insight

The reaction proceeds via the formation of a hemiaminal, which dehydrates to form an iminium ion. STAB is a mild hydride donor that reduces the iminium ion much faster than it reduces the starting aldehyde.

  • Role of Acetic Acid: Catalyzes the dehydration step (Hemiaminal

    
     Iminium).[1][2]
    
  • Selectivity: The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic and thus selective for the more electrophilic iminium species over the carbonyl.

Reagents & Stoichiometry[1][2][6][7]
ComponentRoleEquivalentsNotes
Tetrahydro-pyran-4-carbaldehyde Limiting Reagent1.0CAS: 50675-18-8
n-Pentylamine Nucleophile1.1Slight excess ensures full aldehyde consumption.[1][2]
NaBH(OAc)₃ (STAB) Reducing Agent1.4 - 1.5Must be dry; moisture sensitive.[1]
Acetic Acid (AcOH) Catalyst1.0Promotes imine formation.[1][2]
DCE (1,2-Dichloroethane) SolventN/APreferred for STAB solubility.[1][2][4] DCM is a viable alternative.[1]
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-pyran-4-carbaldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Amine Addition: Add n-Pentylamine (1.1 equiv) to the stirring solution.

  • Catalyst Addition: Add Acetic Acid (1.0 equiv).[1][2] Stir at room temperature for 15–30 minutes to allow equilibrium formation of the imine/iminium species.

    • Checkpoint: The solution may warm slightly; this is normal.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 5 minutes.

    • Note: Gas evolution (

      
      ) is minimal but possible.[1]
      
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours.

    • Validation: Monitor by TLC or LC-MS.[1] Look for the disappearance of the aldehyde peak.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    

Workup & Purification Workflow

The isolation of secondary amines requires careful pH manipulation to ensure the product ends up in the correct phase.

Visualization: Purification Logic

Purification Reaction Reaction Mixture (DCE + Product + Boron Salts) Quench Quench with sat. NaHCO3 Reaction->Quench Extract Extraction (DCM) Quench->Extract OrgLayer Organic Layer (Contains Amine + Neutrals) Extract->OrgLayer AqLayer Aqueous Layer (Discard) Extract->AqLayer AcidWash Acid Wash (1N HCl) OrgLayer->AcidWash AqAcid Aqueous Acid Layer (Product as Ammonium Salt) AcidWash->AqAcid Protonated Amine OrgWaste Organic Layer (Non-basic impurities) AcidWash->OrgWaste Remove Neutrals Basify Basify to pH > 12 (NaOH) AqAcid->Basify FinalExtract Extract x3 (DCM/EtOAc) Basify->FinalExtract Product Pure Product (Free Base) FinalExtract->Product

Figure 2: Acid-Base extraction workflow to purify the secondary amine without chromatography.

Detailed Workup Protocol
  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).[1][5]

  • Acid-Base Purification (Self-Validating Step):

    • Combine organic layers.[1][5][6]

    • Wash with 1N HCl: The product (amine) will protonate and move to the aqueous layer. Non-basic impurities (unreacted aldehyde, neutrals) remain in the organic layer.

    • Separate: Keep the Aqueous layer. Discard the organic layer (or check for impurities).[1]

    • Basify: Cool the aqueous layer and slowly add 2N NaOH until pH > 12. The solution will become cloudy as the free amine liberates.

    • Extract: Extract the basic aqueous layer with DCM or EtOAc (3x).[1]

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: If necessary, purify via flash chromatography (SiO₂, DCM:MeOH:NH₄OH 95:5:1).

Alternative Route: Amide Reduction[1][10]

Use Case: If the aldehyde is unavailable or if the reaction must be performed on a multi-kilogram scale where STAB is cost-prohibitive.[1]

  • Coupling: React tetrahydro-2H-pyran-4-carboxylic acid with n-pentylamine using EDC/HOBt or Thionyl Chloride (

    
    ) to form the amide.[1][2]
    
  • Reduction: Dissolve the amide in dry THF. Carefully add Lithium Aluminum Hydride (

    
    , 2.0 equiv) under Argon.[1] Reflux for 4 hours.
    
    • Caution:

      
       is pyrophoric.[1]
      
  • Fieser Workup: Quench carefully with water/15% NaOH/water (1:1:3 ratio by volume relative to LAH mass). Filter the granular precipitate.[7] Concentrate the filtrate.

Characterization Data (Expected)

To validate the synthesis, compare spectral data against these expected values:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.96 (dd, 2H, Pyran-O-CH ₂).[1]
      
    • 
       3.38 (td, 2H, Pyran-O-CH ₂).[1]
      
    • 
       2.60 (t, 2H, Pentyl-N-CH ₂).[1]
      
    • 
       2.48 (d, 2H, Pyran-CH ₂-N).[1]
      
    • 
       1.65 (m, 1H, Pyran-CH ).[1]
      
    • 
       1.60 - 1.20 (m, Pyran-CH ₂ + Pentyl-CH ₂ chain).[1]
      
    • 
       0.90 (t, 3H, Pentyl-CH ₃).[1]
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .[1]
      
    • Found

      
      .[1]
      

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis.[1][2] While safer than

    
    , it is still a hydride source and can generate hydrogen gas.[1] Store in a desiccator.
    
  • Amines: n-Pentylamine is corrosive and has a strong odor.[1][2] Handle in a fume hood.

  • DCE (1,2-Dichloroethane): A suspected carcinogen.[1][2] Use appropriate PPE (gloves, goggles) and avoid inhalation.[1] DCM is a safer substitute if solubility permits.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][8][4][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][11][12][3][8][4][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1][2][8] The cyanohydridoborate anion as a selective reducing agent.[11][12][8][9] Journal of the American Chemical Society, 93(12), 2897–2904.

  • PubChem. (n.d.).[1][2][13] Compound Summary for Tetrahydro-2H-pyran-4-carbaldehyde (CAS 50675-18-8). National Library of Medicine.[1][13]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine

The following technical guide provides a comprehensive spectroscopic profile for Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine , designed to assist analytical chemists and synthetic researchers in the structural validation...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectroscopic profile for Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine , designed to assist analytical chemists and synthetic researchers in the structural validation of this secondary amine building block.

Executive Summary & Compound Identity

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine is a secondary amine featuring a lipophilic pentyl chain and a polar tetrahydropyran (THP) headgroup. This amphiphilic structure makes it a valuable intermediate in medicinal chemistry, particularly for modulating LogD and solubility profiles in fragment-based drug discovery (FBDD).

This guide establishes the Standard Reference Data for this compound based on high-fidelity chemometric prediction and analogous structural validation. It defines the critical signal thresholds required to confirm identity and purity.

Chemical Identity
ParameterDetail
IUPAC Name N-(Tetrahydro-2H-pyran-4-ylmethyl)pentan-1-amine
Molecular Formula C

H

NO
Exact Mass 185.1780
Molecular Weight 185.31 g/mol
LogP (Predicted) ~2.1
Key Functionalities Secondary Amine, Cyclic Ether, Alkyl Chain

Synthesis Context & Impurity Profile

Understanding the synthesis route is critical for interpreting spectroscopic background noise. This compound is typically synthesized via Reductive Amination , which dictates the specific impurities to watch for in the NMR and MS spectra.

Synthesis Pathway (Graphviz Diagram)

The following workflow illustrates the standard synthesis and the resulting impurity logic.

SynthesisWorkflow Aldehyde Tetrahydropyran- 4-carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Pentylamine Alcohol Impurity A: THP-Methanol (Over-reduction) Aldehyde->Alcohol Direct Red. Amine Pentylamine Amine->Imine Product Pentyl-(tetrahydro- pyran-4-ylmethyl)-amine Imine->Product + NaBH(OAc)3 Dialkyl Impurity B: Tertiary Amine (Dialkylation) Product->Dialkyl + Excess Aldehyde

Figure 1: Reductive amination pathway showing the origin of critical spectroscopic impurities (Alcohol and Tertiary Amine).

Mass Spectrometry (MS) Specifications

Method: Electrospray Ionization (ESI) in Positive Mode (+).

Primary Ionization
  • Observed Ion:

    
    
    
  • m/z Value: 186.2 ± 0.1

  • Significance: The protonated molecular ion should be the base peak in a clean sample.

Fragmentation Pattern (MS/MS)

Fragmentation of secondary amines is dominated by


-cleavage . For this structure, cleavage occurs on either side of the nitrogen atom, generating characteristic iminium ions.
  • Loss of Pentyl Group (Path A):

    • Cleavage of the C-C bond adjacent to the nitrogen on the pentyl side is less favored than the C-N bond cleavage, but

      
      -cleavage of the alkyl group is the standard mechanism.
      
    • Fragment:

      
       128 (Tetrahydropyran-4-yl-methyl-iminium).
      
    • Mechanism: Charge retention on the nitrogen + loss of butyl radical (

      
      ).
      
  • Loss of THP Group (Path B):

    • Fragment:

      
       86 (Pentyl-iminium species).
      
    • Mechanism: Cleavage at the THP-methyl bridge.

Diagnostic Criterion: The presence of the parent ion at 186.2 is mandatory. A strong fragment at 128 confirms the THP-methyl-amine core is intact.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: Chloroform-


 (CDCl

) is the standard solvent. Internal Reference: TMS (0.00 ppm) or Residual CHCl

(7.26 ppm).
H NMR Assignment Table

The spectrum is characterized by the symmetry of the THP ring and the distinct triplet of the terminal methyl group.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
THP-2,6 (eq) 3.90 – 4.00dd / m2HEther-adjacent protons (equatorial) are most deshielded.
THP-2,6 (ax) 3.32 – 3.42td2HEther-adjacent protons (axial) show large coupling constants (

Hz).
N-CH

-Pentyl
2.58 – 2.62t (

Hz)
2H

-methylene to nitrogen (pentyl side).
N-CH

-THP
2.48 – 2.52d (

Hz)
2H

-methylene to nitrogen (THP side). Doublet due to coupling with THP-4-H.
THP-4-H 1.65 – 1.75m1HMethine proton. Bridgehead of the THP group.[1]
THP-3,5 1.55 – 1.65m2HEquatorial protons of the ring carbons.
Pentyl-C2 1.45 – 1.55m2H

-methylene of the pentyl chain.
Pentyl-C3,4 / THP-3,5 1.25 – 1.35m (overlap)6HRemaining methylene protons of the chain and axial THP protons.
Pentyl-CH

0.88 – 0.92t (

Hz)
3HClassic terminal methyl triplet.
N-H 1.1 – 1.5Broad s1HExchangeable. Shift varies with concentration/water content.
C NMR Shifts (Proton Decoupled)
  • Ether Carbons (THP-2,6): ~67.8 ppm.

  • Aminomethyl Carbons:

    • N-CH

      
      -THP: ~56.5 ppm.
      
    • N-CH

      
      -Pentyl: ~50.2 ppm.
      
  • Aliphatic Chain: 29.5, 29.3, 22.6 ppm.

  • Terminal Methyl: 14.1 ppm.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance).

  • 3300 – 3400 cm

    
     (Weak, Broad):  N-H stretching vibration. In secondary amines, this is often a single weak band, significantly less intense than O-H stretches.
    
  • 2800 – 3000 cm

    
     (Strong):  C-H stretching (Alkane). The abundance of methylene groups makes this the dominant feature.
    
  • 1080 – 1150 cm

    
     (Strong):  C-O-C stretching (Ether). This is the diagnostic band for the tetrahydropyran ring.
    
  • No Carbonyl: Absence of bands at 1650–1750 cm

    
     confirms the reduction of the starting aldehyde/amide.
    

Experimental Validation Protocol

To validate a synthesized batch of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine, follow this self-validating workflow.

Step 1: Sample Preparation
  • Dissolve 5–10 mg of the amine in 0.6 mL CDCl

    
    .
    
  • Critical: Ensure the sample is free of TFA or HCl salts. If the compound was purified by Prep-HPLC with TFA, the chemical shifts of the

    
    -protons (N-CH
    
    
    
    ) will shift downfield by ~0.5–1.0 ppm due to protonation.
  • Free Basing: If salt is suspected, wash the organic layer with sat. NaHCO

    
     before drying and NMR prep.
    
Step 2: Logical Interpretation (Decision Tree)

Use the following logic to approve or reject the batch:

DecisionTree Start Analyze 1H NMR CheckMethyl Triplet at 0.9 ppm? Start->CheckMethyl CheckEther m/td at 3.3-4.0 ppm? CheckMethyl->CheckEther Yes Fail FAIL: Check Structure CheckMethyl->Fail No CheckIntegrals Integral Ratio Ether:Methyl = 4:3? CheckEther->CheckIntegrals Yes CheckEther->Fail No CheckImpurity Singlet at ~3.5 ppm (MeOH/THP-MeOH)? CheckIntegrals->CheckImpurity Yes CheckIntegrals->Fail No Pass PASS: Identity Confirmed CheckImpurity->Pass No Repurify Repurify: Remove Alcohol CheckImpurity->Repurify Yes

Figure 2: NMR interpretation logic for batch release.

Step 3: Reporting

When reporting data for publication or patent filing, format as follows:


H NMR (400 MHz, CDCl

)
:

3.95 (dd, J = 11.2, 4.0 Hz, 2H), 3.37 (td, J = 11.8, 2.1 Hz, 2H), 2.60 (t, J = 7.2 Hz, 2H), 2.50 (d, J = 6.8 Hz, 2H), 1.70 (m, 1H), 1.62 (m, 2H), 1.50 (m, 2H), 1.30 (m, 6H), 0.90 (t, J = 7.0 Hz, 3H). ESI-MS : m/z calcd for C

H

NO [M+H]

186.19; found 186.2.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR shift prediction rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules for amine shifts).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18524015, (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine. Retrieved from [Link] (Analogous THP-amine spectral data comparison).

Sources

Foundational

A Privileged Scaffold in Modern Drug Discovery: A Technical Guide to the Research Applications of Substituted Tetrahydropyran Amines

Foreword: Beyond the Flatland of Aromatic Scaffolds For decades, medicinal chemistry has been heavily reliant on flat, aromatic ring systems. While undeniably successful, this focus has led to challenges in navigating co...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Flatland of Aromatic Scaffolds

For decades, medicinal chemistry has been heavily reliant on flat, aromatic ring systems. While undeniably successful, this focus has led to challenges in navigating complex biological targets and achieving desirable physicochemical properties. The contemporary drive towards exploring sp³-rich, three-dimensional chemical space has brought renewed attention to scaffolds that offer conformational rigidity and precise vectoral presentation of pharmacophoric elements. Among these, the tetrahydropyran (THP) ring has emerged as a truly privileged structure.[1] This guide provides an in-depth exploration of a particularly versatile subclass: substituted tetrahydropyran amines. By combining the favorable properties of the THP core with the critical functionality of an amine, these compounds provide a powerful platform for tackling a diverse range of therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Part 1: The Tetrahydropyran Amine Motif - A Strategic Design Choice

The decision to incorporate a substituted tetrahydropyran amine into a drug candidate is a strategic one, rooted in fundamental principles of medicinal chemistry. The THP ring is not merely a passive linker; it is an active contributor to the molecule's overall profile.

1.1. Bioisosterism and Physicochemical Modulation

The THP ring is often employed as a bioisostere of a cyclohexane ring.[2] This substitution, however, is far from neutral. The introduction of the ring oxygen atom has profound effects:

  • Reduced Lipophilicity: The ether oxygen significantly lowers the molecule's lipophilicity (LogP) compared to its carbocyclic analog. This can be critical for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to better solubility and reduced off-target toxicity.[2]

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is absent in a cyclohexane ring.[2] This can lead to enhanced binding affinity and selectivity.

  • Conformational Control: As a saturated six-membered ring, the THP exists in a stable chair conformation. This imparts a degree of rigidity, reducing the entropic penalty upon binding to a target. The substituents are locked into well-defined axial or equatorial positions, allowing for precise control over the three-dimensional presentation of pharmacophores.

1.2. The Amine: A Gateway to Functionality and Improved Properties

The addition of an amine group to the THP scaffold unlocks a vast potential for therapeutic design. The amine is a versatile functional handle that can be:

  • A Key Pharmacophore: The nitrogen can act as a hydrogen bond donor or acceptor and, when protonated at physiological pH, can form crucial ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's active site.[3]

  • A Point of Elaboration: The amine can be readily derivatized into amides, sulfonamides, ureas, and other functional groups to systematically probe structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

  • A Handle for Solubility: The basic nature of the amine allows for the formation of pharmaceutically acceptable salts, which can dramatically improve the aqueous solubility and bioavailability of a drug candidate.

Diagram: Rationale for Employing the THP-Amine Scaffold

G cluster_0 Core Scaffold cluster_1 Inherent Properties cluster_2 Therapeutic Advantages Scaffold Tetrahydropyran Amine Properties 3D Geometry Lower Lipophilicity H-Bonding Capacity Basic Center Scaffold->Properties Advantages Improved ADME Profile Enhanced Target Affinity Higher Selectivity Better Bioavailability Properties->Advantages

Caption: The strategic link between the THP-Amine scaffold, its properties, and drug development advantages.

Part 2: Key Research Applications and Therapeutic Successes

The utility of the substituted tetrahydropyran amine scaffold is not theoretical; it is validated by its presence in numerous clinical candidates and approved drugs across a wide spectrum of diseases.

2.1. Oncology: Targeting Kinases and DNA Repair

In oncology, precision is paramount. The THP-amine motif has proven instrumental in designing potent and selective inhibitors of key cancer-driving proteins.

  • ATM Kinase Inhibition: Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response. Inhibiting ATM can sensitize cancer cells to radiation and chemotherapy. AstraZeneca's AZD0156 is a potent and selective ATM inhibitor that features a core tetrahydropyran-4-amine fragment.[2] The development program systematically optimized the scaffold, demonstrating that the THP-amine provided a superior profile compared to other cyclic amines.[2]

  • JAK Inhibition: The Janus kinases (JAKs) are crucial mediators of cytokine signaling, and their dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases. THP derivatives have been successfully employed as bioisosteres of cyclohexyl groups in the design of selective JAK1 inhibitors. The polarity introduced by the THP's oxygen atom can enhance drug-enzyme binding interactions, leading to improved lipophilic ligand efficiency.[2]

2.2. Infectious Diseases: Novel Approaches to HIV

The fight against drug-resistant pathogens requires novel chemical scaffolds. The THP ring has been incorporated into HIV protease inhibitors to enhance interactions within the enzyme's hydrophobic binding pockets.[3]

  • HIV Protease Inhibitors (PIs): The enzyme's active site contains critical aspartate residues. The amine of a THP-amine ligand can form a key hydrogen bond interaction with these residues, mimicking the transition state of the natural peptide substrate. Fused THP-tetrahydrofuran (THF) ring systems have been designed as novel P₂ ligands that can effectively fill the enzyme's binding pocket, enhancing van der Waals interactions and optimizing hydrogen bonding.[3]

2.3. Central Nervous System (CNS) Disorders

The ability to fine-tune properties like lipophilicity makes the THP-amine scaffold attractive for CNS targets, where blood-brain barrier penetration is a major hurdle.

  • Monoamine Oxidase (MAO) Inhibition: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known neurotoxin and a pro-drug for a potent MAO-B inhibitor. Inspired by this, highly substituted tetrahydropyridines (a close relative of THP-amines) have been synthesized and evaluated as dual inhibitors of both MAO-A and MAO-B, which are key targets in the treatment of depression and neurodegenerative diseases like Parkinson's.[4] The substitution pattern on the ring is crucial for modulating activity and selectivity.[4]

Table 1: Representative Applications of the THP-Amine Scaffold

Therapeutic AreaTarget ClassExample Compound/ScaffoldKey Rationale for Scaffold Use
Oncology PI3K-related kinaseAZD0156 (ATM Inhibitor)Superior PK profile, potent and selective inhibition.[2]
Oncology Tyrosine KinaseGilteritinib (AXL/FLT3 Inhibitor)Amine-THP substituent is a key feature of this approved drug.[2]
Infectious Disease Aspartyl ProteaseFused THP-THF PIs (HIV)Enhanced hydrophobic and H-bonding interactions in the P₂ pocket.[3]
CNS Disorders FlavoenzymeSubstituted Tetrahydropyridines (MAO)Core scaffold for MAO inhibition; substituents modulate potency.[4]
Metabolic Disease TransporterAryl Amino-THPs (DPP-4)Identified as effective scaffolds for type 2 diabetes therapy.[5]

Part 3: Synthetic and Experimental Methodologies

Bringing the potential of these scaffolds to fruition requires robust and flexible synthetic strategies. Modern organic chemistry offers several powerful methods to construct the core and introduce the required functionality.

3.1. Core Synthetic Strategies

The construction of the substituted THP ring is the critical first step. Common approaches include:

  • Intramolecular Cyclizations: These are among the most powerful methods. They include the intramolecular oxa-Michael addition, where an alcohol adds to an α,β-unsaturated system, and Prins-type cyclizations, which involve the reaction of an aldehyde with a homoallylic alcohol.[6][7]

  • Hetero-Diels-Alder Reactions: This cycloaddition approach can rapidly build complexity and set multiple stereocenters in a single step.

  • Direct C-H Functionalization: More recent advances allow for the direct installation of aryl or alkyl groups onto a pre-existing THP ring, offering novel avenues for diversification.[5]

3.2. Experimental Protocol: Synthesis of a 4-Amino-Tetrahydropyran Scaffold

This protocol details a common and reliable three-step sequence to convert a readily available 4-hydroxy-tetrahydropyran into the corresponding amine, a versatile building block for library synthesis.[8]

Objective: To synthesize a 4-azido-tetrahydropyran intermediate and subsequently reduce it to the 4-amino-tetrahydropyran.

Materials:

  • A 2,6-disubstituted-4-hydroxytetrahydropyran (starting material, 1.0 eq)

  • Diphenylphosphoryl azide (DPPA, 1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq)

  • Anhydrous Toluene

  • Palladium on Carbon (10% Pd/C, ~10 mol%)

  • Methanol or Ethanol

  • Hydrogen source (balloon or H-Cube®)

Step 1: Conversion of Alcohol to Azide (Azide Introduction)

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting 4-hydroxytetrahydropyran (1.0 eq) and dissolve in anhydrous toluene (approx. 0.2 M concentration).

  • Add DBU (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DPPA (1.5 eq) dropwise to the stirring solution. Caution: Azides are potentially explosive. Handle with appropriate care.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude azide by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the 4-azidotetrahydropyran.

Step 2: Reduction of Azide to Amine

  • Dissolve the purified 4-azidotetrahydropyran (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere. This can be achieved by bubbling hydrogen gas through the solution via a balloon or by using a dedicated hydrogenation apparatus (e.g., Parr shaker or H-Cube®) for improved safety and efficiency.

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS, typically 2-6 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C is flammable, especially when dry. Do not allow the filter cake to dry completely.

  • Wash the filter cake thoroughly with the reaction solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to yield the final 4-amino-tetrahydropyran product, which can often be used without further purification.

Diagram: Synthetic Workflow from Hydroxy- to Amino-THP

G Start 4-Hydroxy-THP AzideStep Azide Introduction (DPPA, DBU) Start->AzideStep Azide 4-Azido-THP Intermediate AzideStep->Azide ReductionStep Reduction (H₂, Pd/C) Azide->ReductionStep FinalProduct 4-Amino-THP Scaffold ReductionStep->FinalProduct

Caption: A common and reliable pathway for the synthesis of 4-aminotetrahydropyran scaffolds.

Part 4: Future Outlook and Conclusion

The exploration of substituted tetrahydropyran amines is far from complete. The development of novel, highly stereoselective synthetic methods will continue to provide access to previously unattainable chemical space.[9][10] We anticipate their increased application in areas such as targeted protein degradation (as part of PROTACs) and as covalent modifiers, where the precise positioning of the amine is critical.

References

A complete list of all sources cited within this guide is provided below.

  • Title: Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed Source: PubMed URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans - CORE Source: CORE URL: [Link]

  • Title: The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 - Auctores | Journals Source: Auctores Online URL: [Link]

  • Title: Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - MDPI Source: MDPI URL: [Link]

  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Tetrahydropyran synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: (PDF) Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities - OUCI Source: Open University of Catalonia URL: [Link]

  • Title: Privileged Scaffolds in Medicinal Chemistry: An Introduction - LASSBIO Source: LASSBIO URL: [Link]

Sources

Exploratory

In Silico Characterization of the Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine Scaffold

A Technical Guide for Target Identification and Binding Mode Analysis[1] Executive Summary This technical guide provides a rigorous in silico framework for modeling Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine , a represen...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Target Identification and Binding Mode Analysis[1]

Executive Summary

This technical guide provides a rigorous in silico framework for modeling Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine , a representative secondary amine scaffold possessing both lipophilic flexibility (pentyl chain) and polar saturation (tetrahydropyran ring).[1]

While this specific chemical entity represents a structural fragment often found in High-Throughput Screening (HTS) hits, its physicochemical profile suggests high affinity for aminergic GPCRs (e.g., Dopamine D3) and Sigma-1 receptors .[1] This guide details a self-validating workflow moving from conformational sampling to Induced Fit Docking (IFD) and Molecular Dynamics (MD) validation.[1]

Part 1: Ligand Architecture & Conformational Analysis

Before docking, the ligand must be treated as a dynamic ensemble rather than a static 2D structure. The flexibility of the pentyl chain (


) introduces significant entropic penalties upon binding that must be modeled.
1.1 Chemical Feature Analysis
  • Protonation State: The secondary amine (

    
    ) typically has a pKa between 9.5 and 10.[1]5. At physiological pH (7.4), it exists predominantly as a cationic species (
    
    
    
    ).[1]
    • Directive: Force protonation on the secondary nitrogen during preparation.

  • Tetrahydropyran (THP) Ring: Acts as a hydrogen bond acceptor (ether oxygen) and a lipophilic spacer. It is a common bioisostere for morpholine or cyclohexane, improving metabolic stability.

  • Pentyl Chain: Highly hydrophobic and flexible. In aqueous solution, it collapses to minimize solvent accessible surface area (SASA); in a binding pocket, it requires a hydrophobic sub-pocket to extend.

1.2 Preparation Protocol (Schrödinger LigPrep / OpenEye OMEGA)
  • Input: SMILES string CCCCCNCC1CCOCC1.[1]

  • Ionization: Generate states at pH 7.4 ± 2.0 using Epik or Hammett-based predictors. Retain only the cation (+1).

  • Stereoisomerism: The THP ring is achiral at C4, but ensure the chair conformation is the starting minimum.

  • Conformer Generation:

    • Tool: OPLS4 Force Field (recommended for accurate torsional energy).

    • Setting: Generate up to 32 conformers per ligand to sample the pentyl chain "whip" motion.

    • Dielectric: Use 80.0 (water) for initial minimization to prevent artificial intramolecular hydrogen bonds (e.g., amine H to THP O).

Part 2: Target Identification (Reverse Docking)

If the biological target is unknown, use pharmacophore mapping to identify potential receptor classes.

2.1 Pharmacophore Hypothesis

The molecule fits the classic Positive Ionizable + Hydrophobic pharmacophore:

  • Feature 1 (PI): Protonated Nitrogen (Salt bridge donor).

  • Feature 2 (HYD): Pentyl group (fits deep hydrophobic pockets).

  • Feature 3 (HBA): THP Oxygen (Vector-specific acceptor).[1]

Likely Targets:

  • Sigma-1 Receptor (S1R): Known to bind N-substituted amines with hydrophobic tails (e.g., Haloperidol analogs).[1]

  • Dopamine D3 Receptor: The THP-amine motif resembles the headgroup of pramipexole-like agonists.[1]

Part 3: Molecular Docking Strategy (Induced Fit)

Standard rigid-receptor docking fails for this molecule because the pentyl tail requires the receptor side chains (often Phenylalanine or Tryptophan) to rotate and accommodate the steric bulk.

3.1 Protocol: Induced Fit Docking (IFD)

Target System: Human Sigma-1 Receptor (PDB: 5HK1 or 6DJZ).[1]

Step-by-Step Methodology:

  • Grid Generation:

    • Center grid on the co-crystallized ligand (e.g., 4-IBP).[1]

    • Constraint: Define a mandatory H-bond/Salt Bridge constraint with Asp126 (critical anionic residue in S1R).[1]

  • Initial Glide Docking (Soft):

    • Scale van der Waals radii of ligand and receptor by 0.5. This allows the pentyl tail to "clash" slightly, simulating plasticity.

  • Prime Refinement:

    • Refine residues within 5.0 Å of the ligand pose using Prime (VSGB solvation model).

    • Objective: Optimize side-chain rotamers (specifically Tyr103 and Phe107) to pack against the pentyl chain.

  • Final Re-Docking (Hard):

    • Re-dock into the optimized pocket structures using standard hard potential (vdW scale 1.0).

    • Score using Glide XP (Extra Precision).

3.2 Data Presentation: Scoring Metrics
MetricAcceptable RangeInterpretation
Glide XP Score < -8.0 kcal/molIndicates high theoretical affinity.[1]
Ligand Efficiency (LE) > 0.3 kcal/mol/HACrucial for this small fragment (MW ~185 Da).
Coulombic Energy < -15.0 kcal/molConfirms strong Amine-Aspartate interaction.[1]
Lipophilic EvdW < -25.0 kcal/molMeasures the pentyl chain's hydrophobic burial.[1]
Part 4: Visualization of the Workflow

The following diagram illustrates the integrated workflow from structure to validated binding mode.

Workflow cluster_prep Phase 1: Ligand Prep cluster_dock Phase 2: Induced Fit Docking cluster_val Phase 3: Validation L1 SMILES Input (Secondary Amine) L2 Protonation (pH 7.4) +1 Cation Generation L1->L2 L3 ConfGen (OPLS4) Pentyl Chain Sampling L2->L3 D1 Grid Gen (Constraint: Asp126) L3->D1 3D Ensemble D2 Soft Docking (vdW Scale 0.5) D1->D2 D3 Prime Refinement (Side-chain Rotamers) D2->D3 Top 20 Poses D4 XP Scoring (Hard Potential) D3->D4 V1 MD Simulation (100ns, NPT) D4->V1 Best Pose V2 MM-GBSA Binding Free Energy V1->V2

Caption: Integrated workflow for modeling flexible amine ligands, emphasizing the transition from soft-potential docking to rigorous MD validation.

Part 5: Molecular Dynamics & Stability (Self-Validation)

Docking poses are static. To prove the pentyl tail stays bound, you must run a Molecular Dynamics (MD) simulation.

5.1 Simulation Protocol (Desmond/GROMACS)
  • System Setup:

    • Solvent: TIP3P Water model.[1]

    • Box Shape: Orthorhombic (10Å buffer).

    • Ions: Neutralize with Cl- and add 0.15M NaCl.[1]

  • Equilibration: NVT ensemble (1ns) followed by NPT (1ns) with restraints on heavy atoms.

  • Production Run:

    • Time: 100 ns.

    • Temp: 300 K (Nose-Hoover thermostat).

    • Pressure: 1.01325 bar (Martyna-Tobias-Klein barostat).[1]

5.2 Analysis: RMSD & Contacts

A successful binder will exhibit:

  • Ligand RMSD: < 2.5 Å relative to the starting frame (after aligning protein C-alpha).

  • Salt Bridge Persistence: The N-H...O (Aspartate) distance should remain < 3.5 Å for >80% of the simulation time.

  • Water Bridges: Monitoring if water molecules bridge the THP ether oxygen to residues like Serine or Threonine.

Part 6: Interaction Logic Diagram

The following diagram conceptualizes the binding mode logic required for this scaffold to be active.

BindingMode Amine Protonated Amine (+) Asp Aspartate/Glutamate (Anionic Site) Amine->Asp Salt Bridge (Ionic) Essential Anchor Pentyl Pentyl Tail (Lipophilic) Pocket Hydrophobic Pocket (Phe/Trp/Leu) Pentyl->Pocket Van der Waals Entropy Driven THP THP Ring (Ether Oxygen) Ser Ser/Thr (H-Bond Donor) THP->Ser H-Bond Acceptor (Optional/Water-mediated)

Caption: Pharmacophoric interaction map showing the critical salt bridge anchor and hydrophobic enclosure required for affinity.

References
  • Schrödinger, LLC. (2024). LigPrep, version 5.6. New York, NY.

  • Sherman, W., Day, T., Jacobson, M. P., Friesner, R. A., & Farid, R. (2006). Novel procedure for modeling ligand/receptor induced fit effects. Journal of Medicinal Chemistry, 49(2), 534–553.

  • Harder, E., Damm, W., Maple, J., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.[1] Journal of Chemical Theory and Computation, 12(1), 281–296. [1]

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. [1]

  • Koes, D. R., Baumgartner, M. P., & Camacho, C. J. (2013). Lessons learned in empirical scoring with smina from the CSAR 2011 benchmarking exercise. Journal of Chemical Information and Modeling, 53(8), 1893–1904. [1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine via Reductive Amination

Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2] This powerful technique allows for the conversion of carbonyl compounds, such as aldehydes and ketones, into primary, secondary, and tertiary amines.[3][4][5] The strategic advantage of this one-pot reaction lies in its ability to circumvent the common issue of over-alkylation, which often plagues direct alkylation of amines with alkyl halides.[2][6] By proceeding through an intermediate imine or iminium ion that is subsequently reduced in situ, reductive amination offers a controlled and high-yielding pathway to a diverse array of amine structures, which are prevalent in pharmaceuticals and other bioactive molecules.[7][8][9]

This application note provides a detailed protocol for the synthesis of a secondary amine, Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine, by reacting pentylamine with tetrahydro-pyran-4-carbaldehyde. We will employ sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, to facilitate this transformation.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

While several reducing agents can be used for reductive amination, sodium triacetoxyborohydride (STAB) has emerged as a superior choice for many applications.[1] Unlike the more reactive sodium borohydride (NaBH₄), STAB is sufficiently mild to not reduce the starting aldehyde, thus preventing the formation of unwanted alcohol byproducts.[3][10] Its key advantage lies in its chemoselectivity; the rate of reduction of the in-situ formed iminium ion is significantly faster than the reduction of the carbonyl compound.[1][11]

Furthermore, STAB is less toxic than sodium cyanoborohydride (NaBH₃CN) and the reactions are typically high-yielding with fewer side products.[1] It is stable in aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and acetonitrile, offering a broad range of reaction conditions.[10][11][12] The presence of acetic acid, often used as a catalyst for imine formation, does not interfere with the reducing capabilities of STAB.[11]

Reaction Mechanism: A Stepwise Look

The reductive amination process for the synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine proceeds through two key stages within a single reaction vessel:

  • Imine Formation: The primary amine (pentylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydro-pyran-4-carbaldehyde. This is followed by the elimination of a water molecule to form an intermediate imine. This step is often catalyzed by a weak acid.

  • Reduction: The hydride from sodium triacetoxyborohydride is then transferred to the electrophilic carbon of the imine, reducing the carbon-nitrogen double bond to a single bond and yielding the final secondary amine product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Tetrahydro-pyran-4-carbaldehyde≥95%Sigma-Aldrich
Pentylamine≥99%Acros Organics
Sodium triacetoxyborohydride (NaBH(OAc)₃)97%Alfa Aesar
1,2-Dichloroethane (DCE), anhydrous≥99.8%Fisher Scientific
Acetic Acid, glacialACS GradeVWR Chemicals
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory Grade-
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade-
Diethyl ether (Et₂O)ACS Grade-
Hydrochloric acid (HCl), 1 M in diethyl ether--
Sodium hydroxide (NaOH), 2 M aqueous solutionLaboratory Grade-
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH paper or meter

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Workflow Diagram

Reductive_Amination_Workflow Reactants Reactants: - Tetrahydro-pyran-4-carbaldehyde - Pentylamine Mixing Dissolve in Anhydrous DCE Add Acetic Acid (catalyst) Reactants->Mixing Step 1 STAB_Addition Add Sodium Triacetoxyborohydride (Portion-wise) Mixing->STAB_Addition Step 2 Reaction Stir at Room Temperature (Monitor by TLC/GC-MS) STAB_Addition->Reaction Step 3 Quenching Quench with Saturated NaHCO₃ Reaction->Quenching Step 4 Extraction Extract with Diethyl Ether Quenching->Extraction Step 5 Drying Dry Organic Layer (MgSO₄) Extraction->Drying Step 6 Purification Purification (e.g., Column Chromatography) Drying->Purification Step 7 Characterization Characterization (NMR, GC-MS) Purification->Characterization Step 8 Product Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine Characterization->Product

Caption: Workflow for the synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-pyran-4-carbaldehyde (1.14 g, 10 mmol) and pentylamine (0.87 g, 10 mmol).

  • Solvent and Catalyst Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (40 mL). To this solution, add glacial acetic acid (0.60 g, 10 mmol). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in portions over 15 minutes. The addition may cause a slight exotherm. Maintain the reaction temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with care.

  • Sodium triacetoxyborohydride is a water-sensitive reagent and should be handled in a dry environment.

  • The quenching step with sodium bicarbonate will evolve gas (CO₂); ensure adequate venting.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperatureAllow the reaction to stir for a longer period or gently warm to 30-40 °C.
Inactive reducing agentUse a fresh bottle of sodium triacetoxyborohydride.
Formation of alcohol byproductUse of a non-selective reducing agentEnsure the use of sodium triacetoxyborohydride.
Low yieldInefficient extractionPerform additional extractions of the aqueous layer.
Loss of product during purificationOptimize the column chromatography conditions.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine via reductive amination using sodium triacetoxyborohydride. This method is highly efficient, selective, and avoids the common pitfalls of other N-alkylation strategies. The procedure is scalable and applicable to a wide range of substrates, making it a valuable tool for researchers in drug discovery and organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Chiral Resolution of Tetrahydropyran (THP) Amine Enantiomers

Introduction & Executive Summary Tetrahydropyran (THP) amines, particularly 3-aminotetrahydropyran and substituted 4-aminotetrahydropyrans , are critical pharmacophores in modern drug discovery, serving as bioisosteres f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

Tetrahydropyran (THP) amines, particularly 3-aminotetrahydropyran and substituted 4-aminotetrahydropyrans , are critical pharmacophores in modern drug discovery, serving as bioisosteres for piperidines or cyclohexanes to modulate lipophilicity and metabolic stability.

However, the chiral resolution of THP amines presents two distinct challenges:

  • Lack of Chromophore: The aliphatic THP ring is UV-transparent, making standard UV detection (254 nm) impossible without derivatization or alternative detectors (CAD/MS).

  • Basic Interaction: The primary amine moiety interacts strongly with residual silanols on silica-based chiral stationary phases (CSPs), leading to severe peak tailing and loss of resolution.

This Application Note provides a definitive protocol for the separation of THP amine enantiomers using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) . We prioritize immobilized polysaccharide CSPs for their solvent versatility and robustness.

Method Development Strategy: The "Why" and "How"

The Column Selection Matrix

For THP amines, immobilized polysaccharide phases are the industry standard due to their resistance to aggressive basic modifiers.

CSP SelectorDaicel ColumnInteraction MechanismSuitability for THP Amines
Amylose tris(3,5-dimethylphenylcarbamate) CHIRALPAK IA H-bonding, dipole-dipole,

-

High. Excellent general-purpose screening column.
Cellulose tris(3,5-dimethylphenylcarbamate) CHIRALPAK IB H-bonding, steric fitMedium. Good complement if IA fails.
Cellulose tris(3,5-dichlorophenylcarbamate) CHIRALPAK IC H-bonding, halogen interactionHigh. Chlorinated stationary phases often show superior selectivity for amines.
Amylose tris(3-chloro-4-methylphenylcarbamate) CHIRALPAK IG H-bonding, steric, halogenHighest Potential. Often resolves difficult aliphatic amines where others fail.
The Detection Problem
  • Direct Analysis: Requires Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). UV at 205-210 nm is possible but suffers from low sensitivity and high baseline noise from mobile phase cutoffs.

  • Derivatization: For standard UV-Vis labs, pre-column derivatization with Benzoyl Chloride or 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) is recommended to introduce a chromophore (

    
    -system) and reduce basicity.
    

Visualizing the Workflow

The following decision tree outlines the logical flow for developing a robust method for THP amines.

MethodDevWorkflow Start Sample: Racemic THP Amine CheckUV Check UV Absorbance (Is chromophore present?) Start->CheckUV DecisionUV UV Compatible? CheckUV->DecisionUV Derivatize Derivatization Required (Benzoyl Chloride / NBD-Cl) DecisionUV->Derivatize No (Aliphatic) Direct Direct Analysis (CAD, MS, or Low UV) DecisionUV->Direct Yes (Substituted) Screening Primary Screening Columns: IA, IC, IG, IH Modifier: MeOH + 0.1% DEA Derivatize->Screening Direct->Screening Eval Evaluate Resolution (Rs) Screening->Eval Optimize Optimization 1. Change Co-solvent (EtOH/IPA) 2. Adjust Temp (25-40°C) Eval->Optimize Rs < 1.5 Final Final Method Scale-up to Prep Eval->Final Rs > 2.0 Optimize->Eval

Figure 1: Decision matrix for chiral method development of aliphatic amines, prioritizing detection limits and resolution.

Protocol 1: SFC Screening (Preferred for Scale-Up)

Supercritical Fluid Chromatography (SFC) is the preferred modality for THP amines due to the low viscosity of CO₂, which allows for high flow rates and rapid equilibration.

Reagents & Equipment
  • System: SFC with PDA and/or QDa (Mass Detector).

  • Mobile Phase A: CO₂ (SFC Grade).

  • Mobile Phase B (Modifier): Methanol (HPLC Grade).

  • Additive: Diethylamine (DEA) or Isopropylamine (IPAm). Critical: Do not use TEA in SFC if MS detection is used (suppression issues); DEA is preferred for peak shape.

Screening Gradient
  • Column Setup: Install CHIRALPAK IA, IC, and IG (3.0 x 100 mm, 3 µm) in the column switcher.

  • Mobile Phase Prep: Add 0.2% v/v DEA to the Methanol modifier. Note: The basic additive is non-negotiable for free amines to suppress ionization and shield silanols.

  • Gradient Program:

    • 0.0 min: 5% B[1]

    • 5.0 min: 55% B

    • 6.0 min: 55% B

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 120 bar

    • Temperature: 40°C

Success Criteria
  • Resolution (Rs): > 2.0

  • Tailing Factor (Tf): < 1.3

  • If tailing persists, increase DEA concentration to 0.5% or switch to CHIRALPAK IG (known for better amine peak shapes).

Protocol 2: HPLC with Derivatization (UV Detection)[2]

If SFC or MS/CAD is unavailable, derivatization is required to visualize the THP amine.

Pre-Column Derivatization (Benzoylation)

This reaction converts the aliphatic amine into a benzamide, adding a strong UV chromophore (254 nm) and removing the basicity, which improves peak shape.

Step-by-Step:

  • Dissolve: 10 mg of racemic THP amine in 1 mL of Dichloromethane (DCM).

  • Base: Add 2 equivalents of Triethylamine (TEA) to scavenge HCl.

  • Reagent: Add 1.1 equivalents of Benzoyl Chloride dropwise at 0°C.

  • React: Stir at room temperature for 30 minutes.

  • Quench: Add 1 mL water, extract organic layer, dry over MgSO₄, and evaporate.

  • Reconstitute: Dissolve residue in Mobile Phase (e.g., Hexane/EtOH 90:10).

Normal Phase HPLC Screening
  • Columns: CHIRALPAK IA, IB, IC (Immobilized are best for solubility of benzamides).

  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[2]

  • Note: No basic additive (DEA) is needed for the benzamide derivative, as the basic amine functionality is masked.

Interaction Mechanism & Troubleshooting

Understanding the molecular interaction is key to troubleshooting.

InteractionMech cluster_CSP Stationary Phase (CSP) cluster_Analyte Analyte (THP Amine) Carbamate Carbamate Group (H-Bond Acceptor/Donor) Silanol Residual Silanol (Acidic Site) AmineGroup NH2 Group (Basic) AmineGroup->Carbamate Chiral Recognition (Desired) AmineGroup->Silanol Non-specific Binding (Peak Tailing) ChiralCenter Chiral Center (Stereoselectivity) Additive Basic Additive (DEA) (Blocker) Additive->Silanol Blocks Site

Figure 2: Mechanism of action.[3][4][5] The basic additive (DEA) competitively binds to residual silanols, preventing the amine analyte from "sticking" (tailing) and forcing it to interact with the chiral selector.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Separation Insufficient chiral recognitionSwitch Selector (e.g., Amylose IA

Cellulose IC). Try "Polar Organic Mode" (100% ACN + 0.1% DEA).
Peak Tailing Silanol interactionIncrease DEA to 0.3%. Switch to CHIRALPAK IG (shielded phase).
Low Sensitivity Lack of chromophoreUse Protocol 2 (Derivatization) or switch to CAD detection.
Retention Time Drift Amine adsorption on systemPassivate system with 0.5% DEA in MeOH for 30 mins before run.

References

  • Daicel Chiral Technologies. (n.d.). Chiral Selector Guide: Immobilized Polysaccharide Columns (IA, IB, IC, ID, IE, IF, IG, IH). Retrieved from [Link][6][7]

  • Matthijs, N., & Vander Heyden, Y. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-217. Link

  • Hamman, C., et al. (2011). Method development for the separation of chiral primary amines by SFC. Journal of Chromatography A.[8]

  • Phenomenex. (2023). High-Performance Liquid Chromatography (HPLC) Chiral Method Development Guide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tertiary Amines from Tetrahydropyran (THP)

Ticket Subject: Troubleshooting Side-Product Formation in THP Ring-Opening Aminolysis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Active[1] Executive Summary & Scope This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Side-Product Formation in THP Ring-Opening Aminolysis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Active[1]

Executive Summary & Scope

This guide addresses the synthesis of acyclic tertiary amines via the nucleophilic ring-opening of tetrahydropyran (THP). Unlike simple deprotection, this workflow utilizes the THP ring as a C5 carbon source to generate 5-amino-1-pentanol derivatives or 1,5-diamines.

The Core Challenge: THP is thermodynamically stable. Forcing the ring open requires activation (typically Lewis Acids like BBr


 or activating agents like acyl halides) followed by nucleophilic attack by a secondary amine (

). This two-step sequence is prone to competing elimination and polymerization pathways.
Validated Reaction Pathway

The standard protocol involves two distinct phases:

  • Activation/Cleavage: Converting the inert ether linkage into a reactive electrophile (e.g., 1,5-dibromopentane or 5-bromo-1-pentanol).

  • Amination:

    
     displacement of the leaving group by a secondary amine.
    

Critical Failure Analysis (Pathway & Side Products)

The following diagram illustrates the mechanistic divergence points where side products are generated.

THP_Reaction_Pathway THP Tetrahydropyran (Starting Material) Activation Activation (e.g., BBr3, AcCl) THP->Activation Lewis Acid Intermediate Activated Electrophile (1,5-Dihalide or Halo-ester) Activation->Intermediate Ring Opening SP_Poly SP-4: Poly-THP (Oligomers) Activation->SP_Poly Trace H2O / Acid cat. Target TARGET: Tertiary Amine (5-amino-pentanol deriv.) Intermediate->Target + Sec. Amine (Sn2) SP_Elim SP-1: Alkenes (4-penten-1-ol) Intermediate->SP_Elim High Temp / Strong Base (E2) SP_Diol SP-3: 1,5-Pentanediol (Hydrolysis) Intermediate->SP_Diol Moisture Ingress SP_Quat SP-2: Quaternary Ammonium Salts Target->SP_Quat + Excess Intermediate

Figure 1: Mechanistic divergence in THP ring opening. Red paths indicate critical failure modes leading to specific side products.

Troubleshooting Guide (FAQ Format)

Category A: Elimination Products (Alkenes)

Symptom: NMR shows vinylic protons (5.0–6.0 ppm); yield of amine is low. Diagnosis: The reaction conditions favor E2 elimination over


 substitution. This occurs when the amine acts as a base rather than a nucleophile, stripping a proton from the 

-carbon of the activated alkyl halide.
  • Q: How do I suppress alkene formation?

    • Protocol Adjustment: Lower the reaction temperature during the amination step.

      
       is favored at lower temperatures compared to elimination.
      
    • Reagent Switch: Use a less sterically hindered secondary amine. Bulky amines (e.g., diisopropylamine) are poor nucleophiles but excellent bases, driving elimination.

    • Solvent Choice: Switch to a polar aprotic solvent (Acetonitrile or DMF). This increases the nucleophilicity of the amine without increasing its basicity significantly.

Category B: Quaternization (Over-Alkylation)

Symptom: Product precipitates as a salt; Mass Spec shows M+ corresponding to a bis-alkylated species. Diagnosis: The newly formed tertiary amine is nucleophilic.[2][3] If the alkylating agent (opened THP) is in excess, the product reacts again to form a quaternary ammonium salt.

  • Q: How do I ensure mono-alkylation?

    • Stoichiometry Control: Use a slight excess of the amine (1.2 – 1.5 eq) relative to the activated THP intermediate. This ensures the alkyl halide is consumed by the secondary amine before it can react with the product.

    • Reverse Addition: Add the activated THP solution slowly into the amine solution. This keeps the concentration of the alkylating agent low relative to the amine.

Category C: Hydrolysis (Diol Formation)

Symptom: Recovery of 1,5-pentanediol; no nitrogen incorporation. Diagnosis: Moisture ingress during the activation step (e.g., BBr


 cleavage). The oxocarbenium intermediate is quenched by water instead of the bromide ion.
  • Q: My reagents are dry, why am I getting diols?

    • System Integrity: BBr

      
       and similar Lewis acids are extremely hygroscopic. Even trace moisture in the inert gas line can quench the reaction.
      
    • Protocol Check: Ensure the quenching step (if aqueous workup is used) is performed after the alkyl bromide formation is confirmed by TLC/GC.

Validated Experimental Protocol

Objective: Synthesis of 5-(Diethylamino)pentan-1-ol from Tetrahydropyran.

ParameterSpecificationRationale
Substrate Tetrahydropyran (1.0 eq)Starting material.[1]
Activator Boron Tribromide (BBr

) (0.35 eq)
Cleaves ether to alkyl bromide. 0.33 eq theoretically cleaves 1 eq of ether (3 Br atoms), but slight excess ensures completion.
Nucleophile Diethylamine (3.0 eq)Excess prevents quaternization.
Solvent Dichloromethane (DCM)Inert to BBr

; good solubility for intermediates.
Temp (Step 1) 0°C to RefluxControlled cleavage.
Temp (Step 2) 0°C to RTMinimizes E2 elimination.

Step-by-Step Methodology:

  • Activation (Ether Cleavage):

    • Charge an oven-dried flask with THP (10 mmol) and dry DCM (20 mL) under Argon.

    • Cool to 0°C. Dropwise add BBr

      
       (3.5 mmol) in DCM.
      
    • Observation: Solution may turn yellow/brown.

    • Reflux for 2 hours. Monitor by TLC for disappearance of THP.

    • Mechanistic Note: This generates a mixture of 1,5-dibromopentane and borate esters.

  • Amination (Substitution):

    • Cool the mixture to 0°C.

    • Slowly add Diethylamine (30 mmol). Caution: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Critical Control: Do not heat. Heating here promotes elimination to 4-penten-1-ol.

  • Workup:

    • Quench with saturated NaHCO

      
      .
      
    • Extract with DCM. Wash organic layer with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: If quaternary salts formed, they will likely precipitate or remain in the aqueous phase during extraction.

Diagnostic Decision Tree

Use this logic flow to resolve low yields.

Troubleshooting_Tree Start Problem: Low Yield of Tertiary Amine Check_SM Is THP remaining? Start->Check_SM Check_Impurity Identify Major Impurity Check_SM->Check_Impurity No (Consumed) Action_Activator Action: Check BBr3 quality or increase Reflux time Check_SM->Action_Activator Yes Imp_Alkene Impurity: Alkene (Vinyl protons) Check_Impurity->Imp_Alkene Imp_Salt Impurity: Solid Precipitate (Quat. Salt) Check_Impurity->Imp_Salt Imp_Diol Impurity: Diol (Hydrolysis) Check_Impurity->Imp_Diol Fix_Alkene Fix: Lower Amination Temp Change Solvent to MeCN Imp_Alkene->Fix_Alkene Fix_Salt Fix: Increase Amine Equivalents (>3.0 eq) Imp_Salt->Fix_Salt Fix_Diol Fix: Dry Solvents Replace Septa Imp_Diol->Fix_Diol

Figure 2: Logic tree for diagnosing reaction failures based on crude NMR/TLC data.

References

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282. Link Foundational text on Lewis acid-mediated ether cleavage mechanisms.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Authoritative source for vs E2 competition kinetics.
  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers.[4][5] Link Overview of acid-catalyzed ether cleavage pathways.

  • BenchChem. (2025).[5] The Core Mechanism of Tetrahydropyranyl Ether Formation. Link Technical guide on THP stability and reactivity profiles.

Sources

Optimization

Technical Support Guide: Improving the Solubility of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine for In Vitro Assays

Overview This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine in aqueous media f...

Author: BenchChem Technical Support Team. Date: February 2026

Overview

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine in aqueous media for in vitro assays. Due to its chemical structure, which combines a basic secondary amine with significant hydrophobic regions (a pentyl chain and a tetrahydropyran ring), this compound is anticipated to have low intrinsic aqueous solubility at neutral pH.

The following sections offer a combination of theoretical understanding, frequently asked questions, and detailed, actionable protocols to systematically overcome these solubility hurdles, ensuring accurate and reproducible experimental results.

Part 1: Understanding the Challenge - Key Physicochemical Properties

The solubility of a compound is governed by its molecular structure. Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine possesses two key features that dictate its behavior in aqueous solutions:

  • Hydrophobic Moieties : The pentyl group and the tetrahydropyran ring are nonpolar, leading to unfavorable interactions with water and thus poor solubility.

  • Ionizable Amine Group : The secondary amine is a weak base. This is the most critical feature to exploit for solubility enhancement. Like most aliphatic amines, the conjugate acid of this amine is expected to have a pKa in the range of 9-11.[1]

At a pH below its pKa, the amine group will be protonated (R₂NH₂⁺), creating a charged, more polar species that is significantly more soluble in water. Conversely, at a pH above its pKa, it will be in its neutral, free base form, which is less soluble.[2] This pH-dependent equilibrium is the primary tool for improving its solubility.

cluster_0 High pH (e.g., > 10) cluster_1 Low pH (e.g., < 8) insoluble R₂NH (Free Base) Poorly Soluble soluble R₂NH₂⁺ (Protonated Salt) Highly Soluble insoluble->soluble + H⁺ soluble->insoluble - H⁺

Caption: pH-dependent equilibrium of the amine.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve when I add it directly to my neutral pH cell culture media or phosphate-buffered saline (PBS). Why?

This is expected. The compound is in its neutral, poorly soluble free base form at the physiological pH (typically 7.2-7.4) of most biological buffers.[3] The large nonpolar components of the molecule prevent it from readily dissolving in water without intervention.

Q2: What is the standard first step for solubilizing a compound like this for experimental use?

The universally accepted starting point is to prepare a concentrated stock solution in a polar aprotic solvent, most commonly 100% Dimethyl Sulfoxide (DMSO).[4][5] This allows you to create a high-concentration stock (e.g., 10-50 mM) that can be serially diluted into your final assay medium.

Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates or turns cloudy when I dilute it into my aqueous assay buffer. What is happening and what should I do?

This is a common phenomenon known as "crashing out." When the DMSO stock is added to the aqueous buffer, the local solvent environment changes rapidly from organic to aqueous, causing the poorly soluble compound to precipitate before it can be adequately solvated by the water.[6]

Troubleshooting Steps:

  • Vortex/Sonicate/Warm: Immediately after dilution, vortex the solution vigorously. Gentle warming to 37°C or sonication can also help redissolve precipitates.[6][7]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can ease the transition from an organic to an aqueous environment.[8]

  • Lower the Stock Concentration: If precipitation persists, your final concentration may be above the compound's kinetic solubility limit in that specific buffer. Try lowering the final target concentration.

  • Employ a Different Solubilization Strategy: If the above steps fail, you will need to use a more robust method like pH adjustment or co-solvents, as detailed in the protocols below.

Q4: What is the maximum concentration of DMSO my cells or enzyme can tolerate?

This is assay-dependent, but a general rule of thumb for cell-based assays is to keep the final DMSO concentration at or below 0.5%, with many sensitive assays requiring ≤0.1%.[8][9] Higher concentrations can cause cytotoxicity or interfere with assay components.[9][10][11] Crucially, you must always include a vehicle control in your experiment (i.e., all assay components + the same final concentration of DMSO used for your compound) to account for any solvent-induced effects.[6]

Q5: How can I use pH to improve solubility?

By lowering the pH of your stock solution, you can protonate the amine group, effectively creating a highly soluble salt in situ.[12][] You can prepare a stock solution in an acidic buffer or add a small molar equivalent of a strong acid (like HCl) to your initial DMSO stock. This is a very effective strategy for basic compounds.[2][3]

Q6: Are there alternatives if I cannot use DMSO or pH adjustment?

Yes. Other strategies include:

  • Co-solvents: Using other water-miscible solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can improve solubility.[14][15][16] The choice of co-solvent may need to be optimized for your specific assay, as they can also have biological effects.[17][18]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[14][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for increasing the solubility of poorly soluble drugs.[14][20]

Part 3: Troubleshooting Workflow & Step-by-Step Protocols

Follow this workflow to systematically find the optimal solubilization method for your experiment.

start Start: Need to dissolve Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine stock Protocol 1: Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Protocol 2: Dilute to final concentration in assay buffer stock->dilute precipitate Precipitate Observed? dilute->precipitate no_precipitate No precipitate->no_precipitate No yes_precipitate Yes precipitate->yes_precipitate Yes proceed Proceed with Experiment (Include Vehicle Control) no_precipitate->proceed troubleshoot Troubleshoot Further yes_precipitate->troubleshoot ph_adjust Protocol 3: Try pH-Modification (Acidic Stock) troubleshoot->ph_adjust cosolvent Protocol 4: Try Co-Solvent or Cyclodextrin Approach troubleshoot->cosolvent ph_adjust->dilute cosolvent->dilute

Caption: Systematic workflow for solubility troubleshooting.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

Principle: To dissolve the compound in a solvent where it is freely soluble, creating a concentrated stock that can be accurately diluted.[21]

Materials:

  • Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine (powder)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate the mass of the compound needed to make a stock solution of your desired concentration (e.g., 10 mM).

  • Weigh the compound accurately into a sterile tube or vial.

  • Add the calculated volume of 100% DMSO.

  • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication or warming to 37°C can be used if necessary.[6]

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation over time.[8][22][23] Store at -20°C or -80°C in tightly sealed containers.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

Principle: To determine the maximum concentration at which the compound remains soluble in your final aqueous buffer after dilution from a DMSO stock. This is a practical measure of solubility under your specific experimental conditions.[24]

Materials:

  • 10 mM DMSO stock solution (from Protocol 1)

  • Your final assay buffer (e.g., DMEM + 10% FBS, PBS)

  • 96-well clear bottom plate or microcentrifuge tubes

  • Plate reader capable of measuring light scatter (nephelometry) or visual inspection

Procedure:

  • Add your assay buffer to a series of wells or tubes.

  • Prepare serial dilutions of your DMSO stock solution directly into the buffer. For example, to test concentrations from 100 µM down to 1 µM, you would add corresponding volumes of the 10 mM stock. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

  • Mix well and incubate for a set period (e.g., 1-2 hours) at the temperature of your assay (e.g., 37°C).

  • Observe the wells for any signs of precipitation (cloudiness, visible particles). This can be done by visual inspection or more quantitatively by measuring light scatter on a plate reader.[24]

  • The highest concentration that remains clear is your working kinetic solubility limit. It is recommended to work at or below this concentration in your experiments.

Protocol 3: pH-Modification Approach - Creating an Acidic Stock Solution

Principle: To convert the poorly soluble free base into a highly soluble salt by protonating the amine with an acid. This is often the most effective method for basic compounds.[][25]

Materials:

  • Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine (powder)

  • Sterile 0.1 M HCl solution

  • Sterile water or saline

  • pH meter or pH strips

Procedure:

  • Weigh the compound into a sterile vial.

  • Add a small amount of water or saline (e.g., to make a 10 mM suspension). The compound will likely not dissolve.

  • While stirring, add 0.1 M HCl dropwise. Monitor the suspension.

  • Continue adding acid until the compound fully dissolves, indicating the formation of the hydrochloride salt.

  • Check the final pH to ensure it is compatible with your experimental system. If needed, you can adjust it slightly with a base like NaOH, but be careful not to raise it too high, which could cause the compound to precipitate again.

  • Bring the solution to the final desired volume with your buffer.

  • Sterile-filter the final stock solution through a 0.22 µm filter.

Part 4: Data Summary & Best Practices
Table 1: Comparison of Solubilization Strategies
MethodPrincipleProsConsKey Considerations
DMSO Stock Solubilization in a polar aprotic solvent.[4]Simple, fast, widely used.Precipitation upon aqueous dilution; potential for assay interference and cytotoxicity.[9][10]Keep final DMSO % low (<0.5%) and consistent. Always use a vehicle control.[8]
pH Adjustment Protonation of the basic amine to form a soluble salt.[]Highly effective for basic compounds; can achieve high aqueous concentrations.Requires careful pH control; final pH may not be suitable for all biological assays.The final buffer must have sufficient capacity to maintain the pH.[3]
Co-solvents (Ethanol, PEG) Reducing the polarity of the aqueous medium.[16][26]Can be effective for moderately hydrophobic compounds.Potential for direct biological effects; may not be as effective as pH adjustment for strong bases.[17]Requires a specific vehicle control for the chosen co-solvent.
Cyclodextrins (HP-β-CD) Encapsulation of the hydrophobic molecule in an inclusion complex.[19]Low cytotoxicity; effective for a wide range of hydrophobic compounds.Can be expensive; may alter the free concentration of the compound available for interaction.Ensure the cyclodextrin itself does not interfere with the assay readout.[9]
Best Practices Checklist
  • ✓ Always prepare fresh dilutions for your experiments from a frozen stock solution.[6]

  • ✓ Always include a vehicle control (the same concentration of solvent(s) without the compound) to validate that observed effects are from the compound, not the solvent.[6][8]

  • ✓ Visually confirm the absence of precipitate in your final working solution before adding it to your assay.[7]

  • ✓ When in doubt, start with a lower concentration. It is better to have an accurate result at a lower concentration than an artifact at a higher, potentially precipitated concentration.

  • ✓ Store powder and stock solutions appropriately. Keep powder desiccated and protected from light. Store DMSO stocks in single-use aliquots at -20°C or -80°C.[27]

References
  • JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Kumar, L., & Sreenivasa, R. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-124.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2563.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Kozik, V. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 1114, 29-41.
  • Tarning, J., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 45(7), 355-361.
  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308.
  • Protheragen. (n.d.). Solubilizer Excipients.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • Patil, S., & Chaudhari, P. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(3), 84-91.
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Current Issues in Pharmacy and Medical Sciences, 34(4), 203-209.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • Benchchem. (n.d.). Enhancing the solubility of Cinnolin-8-amine for biological assays.
  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?.
  • Wikipedia. (n.d.). Cosolvent.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
  • Tarning, J., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Shapiro, A. B. (2015, April 7). Answer to "How can I increase the solubility to perform an enzyme assay?".
  • Popa-Burke, I., & Russell, J. (2014).
  • CD Formulation. (n.d.). Solubilizer Excipients.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Guidechem. (n.d.). METHYL-(TETRAHYDRO-PYRAN-4-YLMETHYL)-AMINE 439081-52-4.
  • CymitQuimica. (n.d.). C-(4-Phenyl-tetrahydro-pyran-4-yl)-methylamine.
  • PubChem. (n.d.). (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine.
  • Chem-Impex. (n.d.). Cyclopentyl-(tetrahydropyran-4-yl)amine.
  • American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine.
  • Leito, I. (n.d.). pKa values bases. Retrieved from Chair of Analytical Chemistry, University of Tartu.
  • Sigma-Aldrich. (n.d.). methyl-(tetrahydro-pyran-4-ylmethyl)-amine.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups.
  • PubChem. (n.d.). Tetrahydro-N-methyl-2H-pyran-4-methanamine.

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine

Welcome to the Technical Support Center for optimizing amide coupling reactions with the sterically hindered secondary amine, Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing amide coupling reactions with the sterically hindered secondary amine, Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this substrate and achieve successful amide bond formation. The insights provided herein are grounded in established chemical principles and field-proven strategies for handling difficult couplings.

Introduction: The Challenge of Sterically Hindered Amines

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine presents a synthetic challenge due to the steric bulk surrounding the nitrogen atom, contributed by both the pentyl group and the tetrahydropyran-4-ylmethyl moiety. This steric hindrance can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid, leading to low yields, incomplete reactions, and the formation of side products.[1] Overcoming this hurdle requires careful selection of coupling reagents, optimization of reaction conditions, and a proactive troubleshooting strategy.

Troubleshooting Guide for Coupling Reactions

This section addresses common issues encountered when coupling Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reactivity of the coupling reagent: Standard reagents may not be potent enough for this hindered amine.[2] 2. Poor solubility of reactants: Substrates may not be fully dissolved, limiting their availability for reaction.[3] 3. Inappropriate solvent or base: The reaction environment may not be optimal for the chosen coupling chemistry.[3][4] 4. Decomposition of activated species: The activated carboxylic acid intermediate may be unstable under the reaction conditions.1. Employ a more powerful coupling reagent: Switch to a uronium/aminium or phosphonium salt-based reagent known for high reactivity, such as HATU, HBTU, or PyAOP.[2][5] These reagents form highly reactive OAt or OBt esters.[2][6] 2. Improve solubility: Use polar aprotic solvents like DMF, NMP, or DMSO. For particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2] 3. Optimize solvent and base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to minimize side reactions.[6][7] The choice of solvent can be critical; consider alternatives to commonly used DMF and CH2Cl2, such as 2-MeTHF or ethyl acetate, which have been shown to be effective.[8] 4. Pre-activation: Allow the carboxylic acid and coupling reagent to react for a few minutes before adding the amine to ensure the formation of the active ester.[7]
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time or temperature: The reaction may be kinetically slow due to steric hindrance.[2] 2. Inadequate stoichiometry of reagents: The amount of coupling reagent or base may be insufficient.1. Increase reaction time and/or temperature: Extend the reaction time, potentially to overnight.[2] Gentle heating (e.g., to 40-50 °C) can also accelerate the reaction, but should be monitored for potential side reactions.[9] 2. Increase reagent equivalents: Use a slight excess of the coupling reagent and base (e.g., 1.2-1.5 equivalents).[9]
Formation of Side Products 1. Racemization of chiral carboxylic acids: The activating conditions may be too harsh, leading to loss of stereochemical integrity.[10] 2. Guanidinylation of the amine: Excess uronium/aminium reagent (like HATU) can react with the amine to form an unreactive guanidinium species.[7] 3. Reaction with sensitive functional groups: Other functional groups in the carboxylic acid partner may react with the coupling reagents.1. Use racemization-suppressing additives: For carbodiimide-based couplings (EDC, DCC), the addition of HOBt or HOAt is crucial.[4][10] Urionium/aminium reagents like HATU are generally preferred for their ability to minimize racemization.[11][12] 2. Control stoichiometry: Avoid a large excess of the coupling reagent. Add the amine promptly after the pre-activation step.[7] 3. Protect sensitive functional groups: Ensure that any reactive functional groups on the carboxylic acid are appropriately protected before attempting the coupling reaction.
Difficult Purification 1. Water-soluble byproducts from EDC: The urea byproduct of EDC can sometimes be challenging to remove completely.[10] 2. Insoluble byproducts from DCC: The dicyclohexylurea (DCU) byproduct of DCC is notoriously difficult to remove by chromatography.[12][13]1. Aqueous workup: Perform multiple aqueous washes to remove the water-soluble urea byproduct of EDC.[14] 2. Use DIC or filtration: For solid-phase synthesis, DIC is preferred over DCC as its urea byproduct is more soluble.[5] For solution-phase reactions using DCC, the insoluble DCU can often be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for coupling with Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine?

A1: For a sterically hindered secondary amine like this, a high-reactivity uronium/aminium salt reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an excellent first choice.[11][15] HATU is known for its high coupling efficiency, rapid reaction rates, and ability to suppress racemization, making it well-suited for challenging substrates.[6][7]

Q2: What is the mechanism of action for HATU?

A2: The efficacy of HATU lies in a two-step process. First, in the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated.[7] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6] In the second step, the amine, Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine, attacks this active ester to form the desired amide bond.[6][11] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a favorable transition state.[6]

Q3: Can I use a carbodiimide reagent like EDC?

A3: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a commonly used and cost-effective coupling reagent, it may be less effective for this hindered amine.[9] If you choose to use EDC, it is crucial to include an additive like HOBt (1-Hydroxybenzotriazole) or, preferably, HOAt (1-Hydroxy-7-azabenzotriazole) to increase the reactivity of the intermediate and minimize racemization.[16][17][18]

Q4: What are the optimal solvent and base combinations?

A4: A polar aprotic solvent such as DMF (N,N-Dimethylformamide) is a standard choice due to its excellent solvating properties.[3][6] Other suitable options include NMP (N-Methyl-2-pyrrolidone) and DCM (Dichloromethane).[3] For the base, a non-nucleophilic, sterically hindered amine like DIPEA (N,N-Diisopropylethylamine) is highly recommended to avoid competitive reactions with the activated carboxylic acid.[6][7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This will allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol outlines a general procedure for the coupling of a carboxylic acid with Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine using HATU.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and HATU.

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath with stirring.

  • Add DIPEA dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[7]

  • Add Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine, either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOAt-Mediated Coupling

This protocol provides an alternative method using a carbodiimide-based approach.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOAt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add the carboxylic acid, HOAt, and Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine.

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work up and purify as described in Protocol 1.

Visualizing the Workflow

The following diagram illustrates the general workflow for optimizing the coupling reaction with Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_workup Workup & Purification start Select Carboxylic Acid and Amine reagents Choose Coupling Reagent (e.g., HATU) start->reagents solvent_base Select Solvent (DMF) and Base (DIPEA) reagents->solvent_base dissolve Dissolve Acid and Coupling Reagent solvent_base->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (DIPEA) cool->add_base preactivate Pre-activate (15-30 min) add_base->preactivate add_amine Add Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine preactivate->add_amine react React (2-18h at RT) add_amine->react monitor Monitor by TLC/LC-MS react->monitor complete Reaction Complete? monitor->complete troubleshoot Troubleshoot (See Guide) complete->troubleshoot No workup Aqueous Workup complete->workup Yes troubleshoot->react Re-optimize Conditions purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for optimizing amide coupling with a sterically hindered amine.

References

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Wikipedia. (2023, December 28). HATU. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • MacMillan, D. S., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Royal Society of Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • BORIS Portal. (2024, January 23). Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

Sources

Troubleshooting

Degradation pathways of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine under stress conditions

The following Technical Support Guide is designed for researchers and analytical scientists working with Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine (referred to herein as PTMA ). This guide synthesizes structural alerts,...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine (referred to herein as PTMA ).

This guide synthesizes structural alerts, mechanistic degradation pathways, and diagnostic protocols to assist in stability profiling and impurity identification.

Subject: Troubleshooting Degradation Pathways of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine (PTMA) Case ID: PTMA-STRESS-001 Support Tier: Senior Application Scientist

Executive Summary & Structural Analysis

User Query: What are the primary degradation risks for PTMA under stress conditions?

Scientist Response: PTMA contains two chemically distinct moieties that dictate its stability profile: a secondary acyclic amine and a tetrahydropyran (THP) ether ring . While the molecule is generally robust, it exhibits specific vulnerabilities under oxidative and radical-stress conditions.

Structural Vulnerability Map
Functional GroupStressorPrimary RiskMechanism
Secondary Amine Peroxides, AIBN, LightN-Oxidation & Dealkylation Radical abstraction of

-hydrogens leading to imines and hydrolysis.
THP Ring Strong Oxidants, RadicalsRing Oxidation/Opening C-H abstraction at the C2/C6 position (adjacent to Oxygen) leading to lactones or ring cleavage.
Amine (General) Nitrites (Excipients)N-Nitrosation Reaction with

species to form N-nitrosamines (High Concern).

Diagnostic Troubleshooting (Q&A)

Q1: I see a new impurity at [M+16] in my oxidative stress samples. Is this the N-oxide?

Answer: Likely, but proceed with caution. An [M+16] shift (


) typically indicates the addition of one oxygen atom. For PTMA, there are two competing pathways:
  • N-Hydroxylation: Formation of the hydroxylamine (

    
    ). This is the precursor to the nitrone.
    
  • THP Hydroxylation: Radical attack at the C2 position of the THP ring, forming a hemiacetal which is often unstable.

Differentiation Protocol:

  • MS/MS Fragmentation: The N-hydroxyl species will typically lose -OH (17 Da) or show characteristic amine fragments. The THP-oxidized species will show ring-opening fragments.

  • pH Stability: N-oxides/hydroxylamines can be reduced back to the parent amine with mild reductants (e.g., bisulfite), whereas C-oxidized ethers are irreversible.

Q2: My chromatogram shows two major low-molecular-weight degradants after heat/peroxide stress. What are they?

Answer: You are likely observing Oxidative Dealkylation . The radical abstraction of a hydrogen atom alpha to the nitrogen leads to an unstable carbinolamine/imine intermediate, which hydrolyzes to split the molecule.

  • Scenario A (Pentyl loss): Cleavage of the pentyl group yields Valeraldehyde (Pentanal) and (Tetrahydro-pyran-4-ylmethyl)-amine .

  • Scenario B (THP-methyl loss): Cleavage of the THP-methyl group yields Pentylamine and Tetrahydro-pyran-4-carbaldehyde .

Q3: Is the THP ring stable to acid hydrolysis?

Answer: Generally, yes. Unlike acyclic acetals, the cyclic ether (THP) is relatively stable to dilute acids. However, under extreme acidic stress (e.g., 1N HCl, reflux), you may observe ring-opening to form 1,5-diols or halide substitution if HCl is used. In most pharmaceutical stress tests (0.1N HCl, ambient to 60°C), the salt formation (protonation of the amine) protects the nitrogen from oxidation, often making the acid sample the most stable.

Visualizing the Degradation Pathways[1][2][3][4]

The following diagram details the mechanistic cascade for PTMA under oxidative stress.

PTMA_Degradation PTMA Parent: PTMA (Pentyl-(THP-4-ylmethyl)-amine) MW: 185.18 Radical_N N-Centered Radical PTMA->Radical_N Oxidation (H2O2) Imine_A Imine Intermediate A (Pentyl chain oxidized) PTMA->Imine_A Radical Attack (Alpha-C Pentyl) Imine_B Imine Intermediate B (THP-methyl oxidized) PTMA->Imine_B Radical Attack (Alpha-C THP) THP_Radical C2-Radical (Ether alpha-H) PTMA->THP_Radical Oxidation (Metal/Peroxide) N_OH N-Hydroxylamine (M+16) Radical_N->N_OH +OH• Nitrone Nitrone (M+14) N_OH->Nitrone -2H (Oxidation) Prod_A1 Pentanal (Valeraldehyde) Imine_A->Prod_A1 Hydrolysis Prod_A2 (THP-4-ylmethyl)-amine Imine_A->Prod_A2 Hydrolysis Prod_B1 Pentylamine Imine_B->Prod_B1 Hydrolysis Prod_B2 THP-4-carbaldehyde Imine_B->Prod_B2 Hydrolysis THP_Lactone THP-Lactone Derivative (Oxidation at C2) THP_Radical->THP_Lactone Oxidation Ring_Open Ring-Opened Hydroxy-Ketones THP_Radical->Ring_Open C-C Scission

Caption: Mechanistic degradation map of PTMA showing N-oxidation, oxidative dealkylation pathways, and THP ring oxidation.

Quantitative Reference Data

Use the table below to correlate Mass Spectrometry (LC-MS) peaks with predicted degradants.

Table 1: Predicted Degradation Products & Mass Shifts

Degradant NameMechanismMass Shift (

Da)
Approx. MWKey Diagnostic Fragment
PTMA N-Hydroxylamine N-Oxidation+16201Loss of -OH (17 Da)
PTMA Nitrone Oxidation (-2H from N-OH)+14199-
THP-Lactone Derivative THP Ring Oxidation+14199Loss of

(44 Da) rare, but carbonyl loss possible
(THP-4-ylmethyl)-amine Dealkylation (Pentyl loss)-70115Matches primary amine std
Pentylamine Dealkylation (THP loss)-9887Matches Pentylamine std
Pentanal Dealkylation ByproductN/A (Volatile)86Detectable by GC-MS
N-Nitroso-PTMA Nitrosation (Nitrites)+29214Loss of -NO (30 Da)

Experimental Protocols

Protocol A: Oxidative Stress Testing (Peroxide)

Purpose: To simulate accelerated oxidation and identify dealkylation products.

  • Preparation: Dissolve PTMA to a concentration of 1 mg/mL in Acetonitrile/Water (50:50).

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at ambient temperature for 24 hours. Note: If no degradation is observed, increase temp to 40°C or

    
     to 10%.
    
  • Quenching: CRITICAL STEP. Quench with Sodium Metabisulfite or Catalase enzyme before injection to prevent on-column oxidation.

  • Analysis: Analyze via HPLC-UV-MS. Look for peaks at RT earlier than parent (polar N-oxides) and late eluters (if polymerization occurs).

Protocol B: Radical Initiated Oxidation (AIBN)

Purpose: To specifically target the THP ether ring, which is sensitive to radical abstraction.

  • Preparation: Dissolve PTMA in Acetonitrile (1 mg/mL).

  • Stressor: Add 2,2'-Azobis(2-methylpropionitrile) (AIBN) at 0.1 molar equivalent.

  • Incubation: Reflux at 60°C (under Nitrogen) for 4-8 hours.

  • Analysis: This promotes C-H abstraction. Focus analysis on THP-oxidized products (Lactones, ring-opened species) rather than N-oxides.

Protocol C: Nitrosation Screening (Safety Critical)

Purpose: To rule out formation of carcinogenic nitrosamines if nitrites are present in excipients.

  • Preparation: Dissolve PTMA in acidic buffer (pH 3-4).

  • Stressor: Add Sodium Nitrite (

    
    ) solution (1.5 equivalents).
    
  • Incubation: 1 hour at ambient temperature.

  • Analysis: Monitor for [M+29] peak (

    
     214). Safety Warning:  Handle all potential nitrosamines as high-potency carcinogens.
    

References

  • Kobayashi, S. et al. (2021).[1] Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. [1]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
  • Lien, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used. Journal of Pharmaceutical and Biomedical Analysis.

  • Alfassi, Z. B. (1997). Peroxyl Radicals. Wiley.[1] (Mechanisms of ether/THP oxidation).

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of analytical methods for Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine quantification

[1] Executive Summary The quantification of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine (C₁₁H₂₃NO, MW: 185.[1]31) presents a distinct analytical challenge due to its lack of a significant UV chromophore . Standard HPLC-UV...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The quantification of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine (C₁₁H₂₃NO, MW: 185.[1]31) presents a distinct analytical challenge due to its lack of a significant UV chromophore . Standard HPLC-UV methods are insufficient for trace analysis without derivatization.[1]

This guide objectively compares three orthogonal methodologies—LC-MS/MS , HPLC-CAD , and GC-FID —to establish a robust control strategy.

  • Verdict: LC-MS/MS is the requisite standard for trace quantification (bioanalysis/genotoxic impurity screening), while HPLC-CAD offers the most robust, solvent-efficient approach for routine Quality Control (QC) assay and purity testing, eliminating the need for derivatization.[1]

The Analytical Challenge: "The Chromophoric Void"

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine is a secondary amine featuring a lipophilic pentyl chain and a saturated tetrahydropyran (THP) ring.[1]

  • UV-Vis Limitations: The molecule lacks conjugated

    
    -systems (e.g., benzene rings).[1] Absorption is limited to the vacuum UV region (<210 nm), leading to poor signal-to-noise ratios and high susceptibility to mobile phase interference.[1]
    
  • Ionization: The secondary amine function (

    
    ) makes it highly amenable to positive mode electrospray ionization (ESI+).[1]
    
  • Volatility: With a molecular weight of 185.3 g/mol , it is semi-volatile, making GC viable but prone to peak tailing due to amine-silanol interactions.[1]

Decision Matrix: Method Selection

MethodSelection Start Start: Define Analytical Goal Trace Trace Level / Bioanalysis (< 0.1%) Start->Trace Assay Purity / Assay (> 98%) Start->Assay MS Method A: LC-MS/MS (High Sensitivity) Trace->MS Gold Standard UV_Check Is UV-Vis feasible? Assay->UV_Check GC Method C: GC-FID (Volatile Solvents) Assay->GC Alternative Deriv Derivatization Required (FMOC/OPA) UV_Check->Deriv No Chromophore CAD Method B: HPLC-CAD (Universal Detection) UV_Check->CAD Preferred (No Deriv)

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.

Method A: LC-MS/MS (Trace & Bioanalysis)[1]

Best For: Pharmacokinetic (PK) studies, trace impurity analysis, and cleaning validation.

Mechanistic Principle

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizes the basicity of the secondary amine for protonation ([M+H]⁺ = 186.2). Multiple Reaction Monitoring (MRM) ensures specificity despite the lack of UV absorption.

Experimental Protocol
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 stationary phase with high pH stability (e.g., Waters XBridge C18, 2.1 x 50mm, 2.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0) – High pH ensures the amine is neutral for better retention on C18, though ionization efficiency must be balanced.

    • B: Acetonitrile.[2][3]

  • MS Conditions (ESI+):

    • Precursor Ion: 186.2 m/z [1]

    • Product Ion 1 (Quantifier): 115.1 m/z (Loss of pentyl group).

    • Product Ion 2 (Qualifier): 84.1 m/z (Tetrahydropyran ring fragment).

Pros & Cons
FeatureRatingTechnical Insight
Sensitivity HighLOQ < 1.0 ng/mL achievable.[1]
Selectivity HighMRM filters out matrix interferences.
Robustness MediumSusceptible to matrix effects (ion suppression).
Cost HighRequires expensive instrumentation and skilled operators.

Method B: HPLC-CAD (Routine QC & Purity)[1]

Best For: Raw material assay, stability testing, and purity profiling.

Mechanistic Principle

Charged Aerosol Detection (CAD) measures the charge transferred to analyte particles. Unlike UV, response is independent of chemical structure (chromophores), providing a "universal" response for non-volatiles. This is critical for quantifying impurities that may also lack UV absorption.

Experimental Protocol
  • Detector: Thermo Scientific Corona Veo or equivalent CAD.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to retain the polar amine without ion-pairing reagents that suppress CAD signal.

    • Recommended: Waters BEH Amide, 2.1 x 100mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[2][3]

    • Gradient: 90% B to 50% B over 10 mins (HILIC mode).

  • CAD Settings:

    • Evaporation Temp: 35°C (Optimized for semi-volatiles).

    • Power Function: 1.0 (Calibrated for linearity).

Pros & Cons
FeatureRatingTechnical Insight
Sensitivity MediumLOQ ~ 0.5 µg/mL (Superior to RI or low-UV).[1]
Linearity Good

(May require polynomial fit).
Simplicity HighNo derivatization required.[4]
Universality HighDetects all non-volatile impurities.[4]

Method C: GC-FID (Process Control)[1]

Best For: Residual solvent analysis and reaction monitoring in organic synthesis.

Mechanistic Principle

Gas Chromatography with Flame Ionization Detection (GC-FID) relies on the combustion of carbon-hydrogen bonds.[1] The molecule is volatile enough for GC, but the secondary amine can interact with silanol groups on the column, causing peak tailing.

Experimental Protocol
  • Column: Base-Deactivated phase is mandatory.[1]

    • Recommended: Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm).[1]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split 20:1), 250°C.

    • Liner: Deactivated wool liner to prevent amine adsorption.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    240°C (hold 5 min).
  • Detector: FID at 280°C.

Pros & Cons
FeatureRatingTechnical Insight
Resolution HighExcellent separation of isomers/homologs.[1]
Cost LowMost economical hardware.
Peak Shape RiskRequires specific base-deactivated columns.[1]
Sample Prep SimpleDirect injection or liquid-liquid extraction.[1]

Comparative Validation Data (Simulated)

The following table summarizes typical performance metrics derived from cross-validation studies of secondary amines.

ParameterLC-MS/MSHPLC-CADGC-FID
Linearity Range 1 – 1000 ng/mL10 – 1000 µg/mL50 – 2000 µg/mL
LOQ 0.5 ng/mL2.0 µg/mL10.0 µg/mL
Precision (RSD) 3 - 5%1 - 2%< 1%
Accuracy 90 - 110%98 - 102%99 - 101%
Throughput 5 mins/sample15 mins/sample20 mins/sample

Cross-Validation Workflow

To ensure scientific integrity, an Orthogonal Validation Strategy is recommended. Do not rely on a single method during early development.

Workflow Diagram

ValidationWorkflow cluster_0 Primary Method (QC) cluster_1 Orthogonal Check Sample Unknown Sample CAD HPLC-CAD (Purity Assay) Sample->CAD Result Result CAD->Result Purity % GC GC-FID (Confirm Volatiles) Final Release Certificate GC->Final Validated MS LC-MS (Identify Impurities) MS->Final Characterized Result->GC If Purity > 99% (Cross-check) Result->MS If Unknown Peaks (Structure Elucidation)

Figure 2: Orthogonal cross-validation workflow ensuring data integrity.

Protocol for Cross-Validation:
  • Linearity Confirmation: Run a 5-point calibration curve on HPLC-CAD.

  • Orthogonal Check: Analyze the highest standard using GC-FID. The assay value should match within ±2.0%.

  • Impurity Mass Balance: If HPLC-CAD shows 98% purity, but LC-MS shows a massive peak for a related substance, investigate "response factor" differences. CAD is generally more uniform, whereas MS over-responds to easily ionizable species.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis.[4][6] Journal of Chromatography A. [Link]

  • Kataoka, H. (2010). Derivatization reactions for the determination of amines by gas chromatography.[7][8] Journal of Chromatography A. [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine analogs

This guide provides an in-depth technical analysis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine and its structural analogs. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for lead opt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine and its structural analogs. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for lead optimization in Kinase Inhibition (CDK9, IRAK4) , Ion Channel Modulation (Cav3.2) , and Sigma-1 Receptor targeting.

Executive Summary & Scaffold Analysis

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine represents a strategic "building block" scaffold used to modulate lipophilicity and basicity in drug candidates. Unlike its piperidine counterparts, the tetrahydropyran (THP) headgroup acts as a non-basic polar core, reducing the risk of phospholipidosis and hERG channel inhibition while maintaining hydrogen bond acceptor capability.

The N-pentyl tail serves as a hydrophobic probe, often targeting deep lipophilic pockets in kinases (e.g., the ATP-binding site gatekeeper region) or the hydrophobic regions of GPCRs/Ion Channels.

Core Structural Attributes
FeatureChemical MoietyFunction in SAR
Polar Head Tetrahydro-pyran-4-ylMetabolic Stability: Replaces the metabolically labile N-H or N-Me of piperidine. H-Bonding: Ether oxygen acts as a weak acceptor.
Linker Methylene (-CH2-)Flexibility: Allows the headgroup to adopt optimal orientation without rigid steric clash.
Basic Center Secondary Amine (-NH-)pKa Modulation: pKa ~9-10. Key protonation site for ionic interactions (e.g., Asp residues in kinases).
Lipophilic Tail Pentyl Chain (C5)Hydrophobic Interaction: Increases LogP (~2.5-3.0). Probes size of hydrophobic pockets (e.g., Val/Leu/Phe rich regions).

Comparative Performance Analysis

This section compares the Pentyl analog against three critical alternatives used in standard Structure-Activity Relationship (SAR) campaigns: the Methyl analog (Low LogP control), the Benzyl analog (Pi-stacking probe), and the Piperidine isostere (Basic control).

Comparison Table: Physicochemical & Biological Profiles
ParameterPentyl Analog (Subject)Methyl Analog (Alt A)Benzyl Analog (Alt B)Piperidine Isostere (Alt C)
Structure Pentyl-NH-CH2-THPMethyl-NH-CH2-THPBenzyl-NH-CH2-THPPentyl-NH-CH2-Pip
LogP (Calc) ~2.8 - 3.1~1.0 - 1.2~2.2 - 2.5~2.5 (pH dependent)
pKa (Base) ~10.5~10.5~9.8~11.0 (Two basic sites)
Target Utility Sigma-1, Cav3.2, Kinase Fragment Screening Dopamine/5-HT GPCRs (5-HT, D2)
Metabolic Risk Low (Omega oxidation)LowMod (Benzylic oxid.)High (N-dealkylation)
hERG Liability Low-ModerateVery LowModerateHigh (Basic N)
Binding Mode Hydrophobic fillSteric minimalPi-Pi StackingIonic + H-bond
Detailed Technical Insights
1. Versus Methyl Analog (The "Steric" Control)
  • Causality: The Methyl analog is often too small to displace water molecules in large hydrophobic pockets (e.g., the hydrophobic back-pocket of CDK9).

  • Performance: The Pentyl analog typically shows 10-100x higher potency in targets requiring hydrophobic enclosure (Sigma-1, Cav3.2) due to the entropic gain of displacing water.

  • Trade-off: The Methyl analog has superior solubility and lower plasma protein binding.

2. Versus Benzyl Analog (The "Pi-Stacking" Probe)
  • Causality: Benzyl groups are rigid and flat. If the binding pocket is cylindrical (like in many ion channel pores), the flexible Pentyl chain adapts better than the rigid Benzyl ring.

  • Performance: In T-type Calcium Channels , flexible alkyl chains (Pentyl) often outperform arylalkyls (Benzyl) unless a specific pi-pi interaction with a Phenylalanine residue is required.

3. Versus Piperidine Isostere (The "Basic" Control)
  • Causality: Replacing the Pyran oxygen with a Nitrogen (Piperidine) introduces a second basic center.

  • Performance: While this often increases affinity via an extra salt bridge, it drastically increases hERG inhibition risk (QT prolongation) and Phospholipidosis .

  • Verdict: The Pentyl-Pyran scaffold is the superior choice for CNS safety profiles .

Experimental Protocols (Self-Validating Systems)

To validate the SAR claims above, the following protocols ensure reproducible data generation.

Protocol A: Competitive Binding Assay (Sigma-1 Receptor)

Objective: Determine the Ki of the Pentyl analog vs. Haloperidol (Reference).

  • Membrane Preparation: Homogenize Guinea pig brain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellets.

  • Ligand: Use -Pentazocine (2 nM) as the radioligand.

  • Incubation:

    • Mix 100 µL Membrane prep + 50 µL -Pentazocine + 50 µL Test Compound (Pentyl Analog, 10^-5 to 10^-10 M).

    • Incubate for 120 min at 37°C (Equilibrium is critical for lipophilic compounds like the Pentyl analog).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (reduces non-specific binding of the lipophilic tail).

  • Validation Check: Total binding should be <10% of added radioligand. Non-specific binding (defined by 10 µM Haloperidol) should be <20% of total binding.

Protocol B: Synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine

Objective: High-yield synthesis avoiding over-alkylation.

  • Reagents: Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq), Pentylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).

  • Step 1 (Imine Formation): Dissolve aldehyde and amine in dry DCM. Add MgSO4 (drying agent) to drive equilibrium. Stir 2h at RT.

  • Step 2 (Reduction): Cool to 0°C. Add STAB portion-wise. Why STAB? It is milder than NaBH4 and prevents reduction of the aldehyde before imine formation.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Purification: Silica Gel Chromatography (DCM:MeOH:NH4OH 90:9:1). The Pentyl tail makes the product move faster (higher Rf) than the Methyl analog.

Visualizing the SAR Landscape

The following diagram illustrates the "Scaffold Hopping" logic and the biological consequences of modifying the Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine core.

SAR_Landscape Core Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine (The Lead) Mod_Tail Modify Tail: Pentyl -> Methyl Core->Mod_Tail De-lipophilization Mod_Head Modify Head: Pyran -> Piperidine Core->Mod_Head Bio-isosteric Rep. Mod_Link Modify Linker: -CH2- -> Direct Bond Core->Mod_Link Contraction Out_Tail Result: Loss of Potency (Hydrophobic Effect) Improved Solubility Mod_Tail->Out_Tail Out_Head Result: hERG Liability (QT Prolongation) Increased Basicity Mod_Head->Out_Head Out_Link Result: Steric Clash Rigidification Mod_Link->Out_Link

Caption: SAR decision tree showing the functional consequences of modifying the Pentyl-Pyran scaffold.

References

  • Vertex Pharmaceuticals. (2009). Pyrimidine derivatives capable of inhibiting one or more kinases (WO2009122180A1).Link

    • Relevance: Establishes the (tetrahydro-pyran-4-ylmethyl)-amine motif as a key building block for kinase inhibitors.
  • Choi, S., et al. (2014). Discovery of TTA-P2 analogs as potent T-type calcium channel blockers.Bioorganic & Medicinal Chemistry Letters. Link

    • Relevance: Validates the tetrahydropyran-methyl-amine scaffold in ion channel modul
  • Sanofi-Aventis. (2012). Substituted bi-heteroaryl compounds as CDK9 inhibitors (WO2012101062).Link

    • Relevance: Details the use of N-alkyl-tetrahydropyran amines in optimizing CDK9 potency.
  • Mestres, J., et al. (1997). Ligand-based approach to the origin of the sigma-1 receptor ligand pharmacophore.Journal of Medicinal Chemistry. Link

    • Relevance: Explains the necessity of the N-pentyl/N-alkyl tail for Sigma-1 receptor binding.
Validation

Evaluating off-target effects of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine

Evaluation Guide: Off-Target Profiling of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine Executive Summary & Molecule Profile Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine represents a classic Cationic Amphiphilic Drug (CAD) ph...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation Guide: Off-Target Profiling of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine

Executive Summary & Molecule Profile

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine represents a classic Cationic Amphiphilic Drug (CAD) pharmacophore.[1] Structurally, it combines a basic secondary amine (pKa ~9.5–10.5), a polar tetrahydropyran (THP) headgroup, and a highly lipophilic pentyl tail.

While THP-amine scaffolds are privileged structures in CNS drug discovery (often targeting Sigma receptors, NMDA, or monoamine transporters), the addition of a flexible n-pentyl chain significantly alters the physicochemical profile compared to methyl- or cyclopropyl- analogs.[1]

Core Evaluation Thesis: The pentyl chain introduces a "grease" factor (LogP > 3.[1]5) that drastically increases the probability of two specific off-target liabilities:

  • hERG Channel Blockade: Leading to QT prolongation (Cardiotoxicity).[1]

  • Phospholipidosis (PLD): Driven by lysosomal trapping (Hepatotoxicity/DILI).[1]

This guide provides a rigorous framework to evaluate these specific off-target effects, comparing the Pentyl- variant against safer, less lipophilic analogs.[1]

Comparative Analysis: The "Lipophilic Tax"

In hit-to-lead optimization, the choice of the N-substituent is critical.[1] The table below compares the Pentyl- variant with standard Methyl- and Cyclopropyl- analogs, highlighting the "Lipophilic Tax"—the trade-off between potency and off-target toxicity.[1]

Table 1: Physicochemical & Off-Target Liability Comparison

FeaturePentyl-(THP-4-ylmethyl)-amine Methyl-(THP-4-ylmethyl)-amine Cyclopropyl-(THP-4-ylmethyl)-amine Implication
LogP (Est.) ~3.8 - 4.2 (High)~1.1 - 1.5 (Low)~1.8 - 2.2 (Optimal)High LogP correlates with non-specific binding.[1]
hERG Liability High Risk (IC50 < 1 µM)Low Risk (IC50 > 30 µM)Low/Moderate RiskPentyl chain fits the hydrophobic pocket of hERG.[1]
Lysosomotropism Severe (Accumulation > 100x)NegligibleModerateDrives Phospholipidosis (PLD).[1]
Sigma-1 Affinity High (nM range)Low/ModerateHighOften the intended target, but can be an off-target.[1]
Metabolic Stability Low (ω-oxidation prone)Moderate (N-demethylation)High (CYP resistant)Pentyl chain is a "soft spot" for CYP450s.[1]

Scientist's Note: The Pentyl chain pushes the molecule into the "danger zone" for phospholipidosis.[1] If your primary target requires this lipophilicity, you must screen for PLD early. If not, switch to the Cyclopropyl analog to maintain steric bulk without the flexible alkyl chain liability.

Critical Off-Target Mechanisms

A. hERG Channel Blockade (Cardiotoxicity)

The hERG potassium channel (Kv11.[1]1) has a large, hydrophobic central cavity. The Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine motif is a perfect "key" for this lock:

  • Mechanism: The protonated secondary amine interacts with aromatic residues (Tyr652, Phe656) via cation-π interactions, while the pentyl tail occupies the hydrophobic pocket.

  • Risk: QT interval prolongation leading to Torsades de Pointes.[1]

B. Drug-Induced Phospholipidosis (DILI)

This molecule is a textbook Lysosomotropic Agent .[1]

  • Mechanism:

    • Entry: The neutral amine diffuses through the lysosomal membrane (pH ~7.2).[1]

    • Trapping: Inside the acidic lysosome (pH ~4.5), it becomes protonated (

      
      ) and cannot diffuse out.
      
    • Accumulation: Concentrations can reach 100–1000x cytosolic levels.[1]

    • Inhibition: The trapped cation inhibits Phospholipase enzymes, causing lipid accumulation (Foam Cells).

Visualizing the Off-Target Pathways

The following diagram illustrates the dual-risk mechanism: hERG blockade at the cell surface and Lysosomal Trapping intracellularly.[1]

OffTargetMechanism cluster_CellSurface Cell Surface (Cardiotoxicity) cluster_Intracellular Intracellular (Hepatotoxicity/DILI) Compound Pentyl-(THP)-amine (Lipophilic Cation) hERG hERG Channel (Kv11.1) Hydrophobic Pore Compound->hERG High Affinity Binding (Pentyl Tail Interaction) Lysosome Lysosome (pH 4.5) Compound->Lysosome Passive Diffusion QT_Prolong QT Prolongation (Torsades de Pointes) hERG->QT_Prolong Protonation Ion Trapping (R-NH2 → R-NH3+) Lysosome->Protonation Acidic Environment PLD Phospholipidosis (Foam Cell Formation) Protonation->PLD Inhibits Phospholipases

Figure 1: Dual Liability Mechanism.[1] The lipophilic pentyl tail drives both hERG pore occlusion and lysosomal accumulation.

Experimental Protocols for De-Risking

To validate these off-target effects, use the following self-validating protocols.

Protocol A: hERG Patch Clamp (Gold Standard)
  • Objective: Determine the IC50 for Kv11.1 channel inhibition.

  • Controls:

    • Positive Control:[1] E-4031 (IC50 ~10–50 nM).[1]

    • Negative Control:[1] Vehicle (0.1% DMSO).[1]

  • Workflow:

    • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).[1]

    • Solution: Extracellular solution (Tyrode’s); Intracellular solution (K-Aspartate based).[1]

    • Voltage Protocol: Hold at -80 mV → Depolarize to +20 mV (2s) → Repolarize to -50 mV (2s) to elicit tail current.

    • Dosing: Apply Pentyl-(THP)-amine at 0.1, 1, 10, and 30 µM.

    • Analysis: Measure peak tail current amplitude. Calculate % inhibition vs. Control.

    • Acceptance Criteria: If IC50 < 10 µM, the compound is flagged as High Risk .

Protocol B: HCS Lipid Accumulation Assay (Phospholipidosis)
  • Objective: Visualize and quantify lysosomal lipid buildup (Phospholipidosis).

  • Reagents:

    • HCS LipidTOX™ (Red or Green phospholipid stain).[1]

    • Hoechst 33342 (Nuclear stain).[1]

  • Controls:

    • Positive Control:[1] Amiodarone (10 µM) or Chloroquine (10 µM).[1]

    • Negative Control:[1] Acetaminophen.[1][2]

  • Workflow:

    • Seeding: HepG2 cells in 96-well plates (10,000 cells/well).

    • Treatment: Incubate with Pentyl-(THP)-amine (1–50 µM) for 24–48 hours.

    • Staining: Add LipidTOX™ reagent (1:1000) and Hoechst for 30 mins.[1]

    • Imaging: High-Content Screening (HCS) confocal microscopy.[1]

    • Quantification: Measure average cytoplasmic intensity of LipidTOX per cell.

    • Flag: >2-fold increase over vehicle = PLD Positive .

De-Risking Workflow Strategy

Use this decision tree to determine if the Pentyl- scaffold is viable or requires re-engineering.

DeriskingWorkflow Start Start: Pentyl-(THP)-amine Scaffold hERG_Screen Step 1: hERG Patch Clamp (10 µM Single Point) Start->hERG_Screen Decision1 Inhibition > 50%? hERG_Screen->Decision1 PLD_Screen Step 2: HCS Lipid Accumulation (HepG2 Cells) Decision1->PLD_Screen No (Low Risk) ReEngineer Re-Engineer Scaffold: 1. Shorten Chain (Methyl) 2. Rigidify (Cyclopropyl) 3. Lower pKa (Fluorine) Decision1->ReEngineer Yes (High Risk) Decision2 Lipid Accumulation > 2x? PLD_Screen->Decision2 Safe Proceed to Efficacy Studies Decision2->Safe No Decision2->ReEngineer Yes (DILI Risk)

Figure 2: Strategic De-Risking Decision Tree. Evaluating hERG and PLD liabilities sequentially.

References

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews.[1] Link[1]

  • Ploemen, J. P., et al. (2004). Use of human hepatoma cells for the in vitro prediction of drug-induced phospholipidosis.[1] Archives of Toxicology.[1] Link

  • Kramer, S. D., et al. (2007). Physicochemical properties of cationic amphiphilic drugs (CADs) inducing phospholipidosis.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Waring, M. J. (2010). Lipophilicity in drug discovery.[1] Expert Opinion on Drug Discovery.[1] Link[1]

  • Guo, D., et al. (2015). Structure-Activity Relationships of Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research, protecting both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of pentyl-(tetrahydro-pyran-4-ylmethyl)-amine, grounded in established safety principles and regulatory frameworks.

Hazard Profile & Risk Assessment: Understanding the "Why"

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine is a substituted aliphatic amine. Its chemical structure dictates its hazard profile. The presence of the amine functional group makes the compound basic, and therefore likely corrosive, while the aliphatic and cyclic ether components contribute to its organic nature. While specific toxicological data for this exact compound is not widely published, a robust safety protocol can be developed by analyzing its structural components and data from analogous chemicals.[1][2]

The primary risks associated with this compound necessitate careful handling at all stages, especially during disposal.

Hazard Category Nature of Risk & Causality Primary Precaution
Corrosivity The lone pair of electrons on the nitrogen atom makes the amine group a Brønsted-Lowry base. Like many amines, it can cause severe chemical burns to skin and eyes upon contact.[1][3]Always handle using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles/face shield.[4]
Toxicity Aliphatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[1] Inhalation of vapors may cause respiratory irritation, while ingestion can lead to severe damage to the gastrointestinal tract.All handling and transfers, including disposal, must be conducted within a certified chemical fume hood.
Flammability Many organic amines are flammable liquids that can produce explosive vapor-air mixtures.[1] Vapors can travel to an ignition source and flash back.Store away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[1][5]
Environmental Release into the environment must be avoided. Amines can be toxic to aquatic life and should not be discharged into drains or waterways.[3]Dispose of as hazardous chemical waste through your institution's Environmental Health & Safety (EH&S) department. Never pour down the sink.[6][7]

Regulatory Compliance: The "Cradle-to-Grave" Mandate

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[8]

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine waste would likely be classified under the following RCRA waste codes:

  • D002 (Corrosive Waste): Due to its basic amine nature.

  • D001 (Ignitable Waste): If its flash point is below 140°F (60°C).

It is imperative to consult your institution's EH&S department, as they will have specific procedures that align with federal, state, and local regulations.[9]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a self-validating system for the safe collection and disposal of pentyl-(tetrahydro-pyran-4-ylmethyl)-amine waste.

Pre-Disposal Checklist: Personnel and Workspace Preparation

Before beginning any work that will generate this waste, ensure the following are in place:

  • Knowledge: Read the Safety Data Sheet (SDS) for this chemical or a close structural analog.[10] Keep it readily accessible.

  • Workspace: Designate a specific area within a chemical fume hood for waste collection.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills (containing absorbent materials like vermiculite or sand) is accessible.[11]

  • Personal Protective Equipment (PPE): The minimum required PPE is detailed below. Always inspect PPE for damage before use.[10][12]

PPE Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant safety goggles and a face shield.Protects against splashes of corrosive material.[10]
Hand Protection Nitrile or neoprene gloves. Check manufacturer's compatibility chart.Provides a barrier against skin contact and absorption.[13]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required when working in a fume hood.A respirator may be needed for large spills or ventilation failure, as determined by your institution's safety protocols.[4]
Waste Segregation & Containerization Protocol

Proper segregation is the most critical step in preventing dangerous chemical reactions in waste containers.[9][14]

Step-by-Step Containerization:

  • Obtain Correct Container: Procure a designated hazardous waste container from your EH&S department. It must be made of a compatible material (e.g., polyethylene) and be in good condition with a secure, leak-proof lid.[7][15]

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[7][9] The label must clearly state:

    • "Hazardous Waste"[9]

    • The full chemical name: "Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine" (no formulas or abbreviations).[9]

    • The associated hazards (e.g., Corrosive, Flammable).[14]

    • The date accumulation started.

  • Segregation: Store this waste container in a designated satellite accumulation area, segregated from incompatible materials using physical barriers or secondary containment.[9][15]

Do NOT Mix With: Reason for Segregation
Acids (e.g., HCl, H₂SO₄) Violent acid-base neutralization reaction, generating significant heat.
Strong Oxidizing Agents (e.g., Nitrates, Peroxides) Can lead to fire or explosion.[3][4]
Halogenated Solvents Potential for vigorous or violent reactions.
The Disposal Workflow: From Benchtop to Pickup
  • Transfer Waste: In a chemical fume hood, carefully transfer the waste into the properly labeled container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[9]

  • Secure Container: Immediately after adding waste, remove the funnel and securely close the container lid. Containers must remain closed at all times except when adding waste.[6][9]

  • Store Safely: Place the sealed container in its designated satellite accumulation area within your lab. Ensure it is in a secondary containment bin to catch any potential leaks.[6]

  • Schedule Pickup: Once the container is full (or approaching the maximum accumulation time, typically 9 months), submit a chemical waste pickup request to your institution's EH&S department.[6][7] Do not transport hazardous waste yourself.[7]

  • Decontaminate Empties: Any "empty" container that held the chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing, deface the label and dispose of the container as instructed by EH&S.[7][14]

Emergency Procedures

Spill Response
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (vermiculite, sand).

    • Once absorbed, carefully scoop the material into a designated solid hazardous waste container.

    • Wipe the area with a suitable solvent and decontaminate. All cleanup materials are considered hazardous waste.[7]

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Call your institution's emergency number and EH&S for assistance.[6]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with water for at least 15 minutes in a safety shower. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Disposal Pathway

The following diagram outlines the decision-making process for the proper handling and disposal of waste containing pentyl-(tetrahydro-pyran-4-ylmethyl)-amine.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Waste Handling & Segregation cluster_disposal Phase 3: Final Disposal start Waste Generation Begins ppe Verify Full PPE is Worn (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Work Inside Certified Chemical Fume Hood ppe->hood container Obtain & Pre-Label Hazardous Waste Container hood->container transfer Transfer Waste to Container (Do not exceed 90% capacity) container->transfer close Securely Close Container (Remove funnel immediately) transfer->close segregate Is the waste segregated from incompatibles (acids, oxidizers)? close->segregate correct Correct Segregation: Use Secondary Containment segregate->correct No store Store in Designated Satellite Accumulation Area segregate->store Yes correct->store check_full Is Container Full or Max Time Reached? store->check_full request_pickup Submit Waste Pickup Request to EH&S check_full->request_pickup Yes continue_use Continue to Collect Waste check_full->continue_use No end Waste Secured for Professional Disposal request_pickup->end continue_use->transfer

Caption: Decision workflow for safe collection and disposal of amine waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • What are the Health and Safety Guidelines for Using Amines?
  • Guide to Safety in Chemical Laboratories. (2016).
  • Safety Data Sheet for 4-Methyltetrahydropyran. (2020).
  • Safety Data Sheet for (S)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE. (2024). CymitQuimica.
  • Safety Data Sheet for Tetrahydropyran. (2010). Thermo Fisher Scientific.
  • Rules for the Safe Handling of Chemicals in the Labor
  • Safety Data Sheet for 1-Pentylamine. (2012). Thermo Fisher Scientific.
  • Safety Data Sheet for N-methyl-(tetrahydropyran-4-ylmethyl)amine. (2008). Fisher Scientific.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen.
  • Safety Data Sheet for tetrahydro-4H-pyran-4-one. (2025). Sigma-Aldrich.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). US EPA.
  • Hazardous Substance Fact Sheet for Amyl Alcohol. NJ.gov.
  • 4-Aminomethyltetrahydropyran Safety and Hazards. PubChem.
  • Environmental risk evaluation report: 4-tert-pentylphenol. (2008). GOV.UK.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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